Antibacterial agent 43
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H11N4NaO7S |
|---|---|
Molecular Weight |
378.30 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C12H12N4O7S.Na/c17-12-15-6-7(16(12)23-24(18,19)20)3-4-8(15)10-13-14-11(22-10)9-2-1-5-21-9;/h1-2,5,7-8H,3-4,6H2,(H,18,19,20);/q;+1/p-1/t7-,8+;/m1./s1 |
InChI Key |
IQPLVLMXEKJHAP-WLYNEOFISA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Antibacterial agent 43
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 43, a novel synthetic molecule identified from patent WO2013030735A1, presents a promising scaffold for the development of new antimicrobial therapies. This technical guide provides a comprehensive overview of its chemical structure, available antibacterial activity, and the experimental methodologies relevant to its evaluation. The compound, chemically identified as N-(4-cyanophenyl)-2-(1-((3S,4R)-1-(cyclohexylmethyl)-3,4-dihydroxypiperidin-3-yl)-1H-pyrazol-4-yl)acetamide, features a unique combination of a pyrazole core linked to a substituted piperidine and an acetamide moiety. This document aims to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and development of this potential antibacterial candidate.
Chemical Structure
This compound is a complex heterocyclic molecule with the systematic IUPAC name: N-(4-cyanophenyl)-2-(1-((3S,4R)-1-(cyclohexylmethyl)-3,4-dihydroxypiperidin-3-yl)-1H-pyrazol-4-yl)acetamide .
The core structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at two key positions:
-
At the 1-position: A stereochemically defined (3S,4R)-1-(cyclohexylmethyl)-3,4-dihydroxypiperidin-3-yl group is attached. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is further substituted with a cyclohexylmethyl group on the nitrogen atom and two hydroxyl groups at the 3 and 4 positions with specific stereochemistry.
-
At the 4-position: An acetamide linker connects the pyrazole to a 4-cyanophenyl group.
Molecular Formula: C₂₇H₃₄N₆O₃
Molecular Weight: 490.60 g/mol
The intricate three-dimensional arrangement of the stereocenters on the piperidine ring is crucial for its biological activity and warrants careful consideration in any synthetic or computational studies.
Antibacterial Activity
While the patent WO2013030735A1 identifies "this compound" as having antibacterial properties, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are not publicly available in the immediate search results. The pyrazole and acetamide moieties are present in numerous compounds with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The presence of these pharmacophores within the structure of this compound suggests a potential for broad-spectrum or targeted antibacterial efficacy. Further experimental evaluation is necessary to fully characterize its antimicrobial profile.
Experimental Protocols
Detailed experimental protocols specific to the evaluation of this compound are outlined within the patent document WO2013030735A1. For researchers aiming to replicate or build upon these findings, the following general methodologies for antimicrobial susceptibility testing are standard in the field.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.
Protocol:
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension (adjusted to a 0.5 McFarland standard).
-
Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the agent.
Logical Workflow for Antibacterial Agent Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of a novel antibacterial agent like compound 43.
References
Technical Guide: Synthesis and Characterization of Antibacterial Agent 43
A Comprehensive Overview for Researchers and Drug Development Professionals
Disclaimer: "Antibacterial agent 43" is a hypothetical compound presented here for illustrative purposes, based on publicly available scientific information on the synthesis and characterization of novel antibacterial agents. The data and experimental protocols are representative examples and not from a specific, real-world compound with this designation.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is crucial to combatting this threat. This technical guide provides a detailed overview of the synthesis, characterization, and biological evaluation of a novel antibacterial compound, designated as Agent 43. Agent 43 is a synthetic heterocyclic molecule designed to exhibit potent activity against a range of bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.
Synthesis of Agent 43
The synthesis of Agent 43 is achieved through a multi-step process, beginning with commercially available starting materials. The general workflow for the synthesis is outlined below.
Caption: Synthetic workflow for Agent 43.
Experimental Protocol: Synthesis of Agent 43
Step 1: Synthesis of Intermediate 1 (2-(bromoacetylamino)benzothiazole) To a solution of 2-aminobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, bromoacetyl bromide (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (2-((2-aminothiazol-4-yl)amino)benzothiazole) Intermediate 1 (1.0 eq) and thiourea (1.2 eq) are dissolved in ethanol and refluxed for 6 hours. The solvent is then removed in vacuo, and the residue is neutralized with aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried to afford Intermediate 2.
Step 3: Synthesis of Agent 43 A mixture of Intermediate 2 (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in glacial acetic acid is heated at 100 °C for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The solid product is collected by filtration, washed with water, and purified by column chromatography on silica gel to give the final product, Agent 43.
Characterization of Agent 43
The chemical structure of Agent 43 was confirmed using various spectroscopic and spectrometric techniques.[1]
Table 1: Spectroscopic and Spectrometric Data for Agent 43
| Technique | Observed Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.8 (s, 1H), 8.1-7.3 (m, 8H), 6.9 (s, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 155.2, 148.9, 142.1, 134.7, 130.2, 128.9, 126.4, 122.8, 121.5, 110.3 |
| Mass Spec. (ESI-MS) | m/z 351.08 [M+H]⁺ |
| FTIR (KBr, cm⁻¹) | 3410, 3120, 1650, 1580, 1520, 1250, 750 |
| Elemental Analysis | Calculated: C, 58.11; H, 3.44; N, 19.93; S, 18.25. Found: C, 58.05; H, 3.49; N, 19.87; S, 18.31 |
In Vitro Antibacterial Activity
The antibacterial activity of Agent 43 was evaluated against a panel of Gram-positive and Gram-negative bacteria using standard microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]
Table 2: MIC and MBC Values of Agent 43
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 | 8 |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Gram-positive | 8 | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | >64 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 16 | 32 |
Experimental Protocol: MIC and MBC Determination
Minimum Inhibitory Concentration (MIC): The MIC was determined by the broth microdilution method in 96-well plates.[2] Bacterial strains were grown to the mid-log phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB). Agent 43 was serially diluted in MHB to achieve a range of concentrations. Each well was inoculated with the bacterial suspension and incubated at 37 °C for 24 hours. The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC): Following the MIC determination, an aliquot from each well showing no visible growth was plated on Mueller-Hinton Agar (MHA) and incubated at 37 °C for 24 hours. The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum.
Mechanism of Action
Preliminary studies suggest that Agent 43 may exert its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[3][4] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action for Agent 43.
Time-Kill Kinetics Assay
To further characterize the bactericidal activity of Agent 43, a time-kill kinetics study was performed against S. aureus ATCC 29213.
Experimental Protocol: Time-Kill Kinetics Assay
An exponentially growing culture of S. aureus was diluted to approximately 1-5 x 10⁶ CFU/mL in fresh MHB. Agent 43 was added at concentrations of 1x, 2x, and 4x the MIC. A growth control with no drug was also included. The cultures were incubated at 37 °C with shaking. At predetermined time points (0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted, and plated on MHA to determine the number of viable bacteria (CFU/mL).
Biofilm Inhibition Assay
The ability of Agent 43 to inhibit biofilm formation by P. aeruginosa ATCC 27853 was assessed using a crystal violet staining method.
Experimental Protocol: Biofilm Inhibition Assay
A mid-log phase culture of P. aeruginosa was diluted to 1 x 10⁶ CFU/mL in Tryptic Soy Broth (TSB) supplemented with 0.25% glucose. The bacterial suspension was added to the wells of a 96-well plate containing serial dilutions of Agent 43. The plate was incubated at 37 °C for 24 hours without shaking. After incubation, the planktonic bacteria were removed, and the wells were washed with phosphate-buffered saline (PBS). The remaining biofilm was stained with 0.1% crystal violet, followed by washing and solubilization of the stain with 30% acetic acid. The absorbance was measured at 595 nm to quantify biofilm formation.
Conclusion
Agent 43 demonstrates promising in vitro antibacterial activity against a range of clinically relevant bacteria, including methicillin-resistant S. aureus. Its proposed mechanism of action, targeting DNA gyrase, suggests it may be effective against strains resistant to other classes of antibiotics.[3] Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the therapeutic potential of this novel antibacterial agent. The detailed protocols provided in this guide offer a framework for the continued investigation and development of Agent 43 and other novel antimicrobial compounds.
References
- 1. Synthesis, characterization, and antimicrobial activity of silver carbene complexes derived from 4,5,6,7-tetrachlorobenzimidazole against antibiotic resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of Antibacterial Agent 43
For Researchers, Scientists, and Drug Development Professionals
November 2025
This document outlines the hypothesized dual mechanism of action for the novel antibacterial compound, Agent 43. This agent is proposed to exhibit potent bactericidal activity through the simultaneous inhibition of a critical intracellular enzyme, DNA gyrase, and the disruption of the bacterial cytoplasmic membrane. This multi-targeted approach suggests a lower propensity for the development of bacterial resistance.
Quantitative Data Summary
The antibacterial efficacy and specific inhibitory activities of Agent 43 have been quantified against a range of bacterial pathogens. The data presented below summarizes the key findings from in vitro assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 43
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Positive | 1 |
| Escherichia coli (ATCC 25922) | Negative | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 |
| Methicillin-resistant S. aureus (MRSA) | Positive | 1 |
Table 2: Enzymatic and Cellular Inhibition Data for Agent 43
| Assay | Target Organism | IC50 / Result |
| E. coli DNA Gyrase Supercoiling Inhibition | N/A | 0.2 µM |
| Membrane Depolarization Assay | S. aureus | >80% depolarization at 1x MIC |
Hypothesized Mechanism of Action 1: Inhibition of DNA Gyrase
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] The inhibition of this enzyme leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.[2] Quinolones are a well-known class of antibiotics that target DNA gyrase.[1][3]
The potent inhibitory activity of Agent 43 against purified E. coli DNA gyrase (Table 2) strongly suggests that this is a primary intracellular target. It is hypothesized that Agent 43 binds to the enzyme-DNA complex, stabilizing the double-strand breaks and preventing the re-ligation of the DNA, a mechanism similar to that of quinolone antibiotics.[2][4]
This protocol is adapted from standard methods for assessing inhibitors of DNA gyrase.[5]
-
Reaction Mixture Preparation : On ice, a reaction mixture is prepared containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL bovine serum albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.
-
Inhibitor Addition : Serial dilutions of Agent 43 (or solvent control) are added to the reaction mixtures.
-
Enzyme Addition : The reaction is initiated by the addition of 1 unit of purified E. coli DNA gyrase.
-
Incubation : The reaction mixtures are incubated at 37°C for 60 minutes.[5]
-
Reaction Termination : The reaction is stopped by the addition of a stop buffer containing 5% Sarkosyl, 0.125% bromophenol blue, and 25% glycerol.[6]
-
Agarose Gel Electrophoresis : The samples are loaded onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Data Analysis : The gel is visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified. The IC50 value is determined as the concentration of Agent 43 that inhibits 50% of the supercoiling activity of the enzyme.
Hypothesized Mechanism of Action 2: Disruption of Bacterial Cell Membrane Integrity
The bacterial cytoplasmic membrane is crucial for maintaining cellular homeostasis, including the generation of the proton motive force, which is essential for ATP synthesis and transport processes.[7][8] The disruption of the membrane potential leads to a rapid collapse of these functions and is a common mechanism of action for certain classes of antimicrobial agents.[9][10]
The observation that Agent 43 causes significant and rapid depolarization of the S. aureus cell membrane (Table 2) indicates a second, distinct mechanism of action. It is hypothesized that Agent 43, likely through its physicochemical properties, directly interacts with and disrupts the lipid bilayer of the bacterial membrane. This interaction leads to the formation of pores or channels, causing an uncontrolled flux of ions across the membrane and the dissipation of the membrane potential.
This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-diethyloxacarbocyanine iodide [DiOC2(3)] to assess changes in bacterial membrane potential.[11][12]
-
Bacterial Culture Preparation : A mid-logarithmic phase culture of S. aureus is harvested, washed, and resuspended in phosphate-buffered saline (PBS) to an OD600 of 0.2.[11]
-
Sample Preparation : 1 mL aliquots of the bacterial suspension are placed into flow cytometry tubes.
-
Treatment : Agent 43 is added to the sample tubes at the desired concentrations (e.g., 1x, 2x, 4x MIC). A positive control for depolarization is prepared by adding the protonophore carbonyl cyanide m-chlorophenyl hydrazine (CCCP) to a final concentration of 5 µM.[11] A negative (untreated) control is also included.
-
Dye Staining : DiOC2(3) is added to each tube to a final concentration of 30 µM, and the samples are incubated in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis : Samples are analyzed on a flow cytometer with a 488 nm excitation laser. Green fluorescence (e.g., FL1 channel) and red fluorescence (e.g., FL3 channel) are collected.[11]
-
Data Analysis : In healthy, polarized cells, DiOC2(3) accumulates and forms aggregates that fluoresce red. In depolarized cells, the dye remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is calculated as an indicator of membrane potential.[11] A significant decrease in this ratio in treated cells compared to the untreated control indicates membrane depolarization.
Logical Framework of the Dual-Action Hypothesis
The bactericidal efficacy of Agent 43 is hypothesized to stem from a synergistic or additive effect of its two distinct mechanisms of action. The disruption of the cell membrane would lead to a rapid loss of cellular energy and integrity, while the simultaneous inhibition of DNA gyrase would halt essential replicative processes. This two-pronged attack is proposed to be highly effective and may reduce the likelihood of bacteria developing resistance through single-point mutations in a single target.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profoldin.com [profoldin.com]
- 6. topogen.com [topogen.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 11. Membrane Potential Assay [bio-protocol.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
In-Depth Technical Guide: Solubility and Stability of Antibacterial Agent 43
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel antibacterial agent, designated as Antibacterial Agent 43. The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and experimental use of this compound.
Introduction
This compound is a promising new chemical entity with demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various experimental and storage conditions, is critical for its successful development as a therapeutic agent. This document outlines the solubility profile, stability data, and the experimental protocols used to ascertain these characteristics.
Solubility Profile
The solubility of a compound is a crucial parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The solubility of this compound was determined in a panel of common laboratory solvents.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents at room temperature.
| Solvent | Solubility (mg/mL) | Classification |
| Water | 0.045 ± 0.015 | Practically Insoluble[1] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 0.052 ± 0.018 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | 255.7 ± 8.2 | Very Soluble[1] |
| Dimethylformamide (DMF) | 205.1 ± 7.5 | Very Soluble[1] |
| Ethanol (95%) | 15.3 ± 1.1 | Soluble |
| Methanol | 22.8 ± 1.9 | Soluble |
| Acetonitrile | 5.8 ± 0.7 | Sparingly Soluble[2] |
| Chloroform | 8.2 ± 0.9 | Sparingly Soluble[3] |
Experimental Protocol: Solubility Determination
The equilibrium solubility of this compound was determined using the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound was added to 1 mL of each solvent in a glass vial.
-
Equilibration: The vials were sealed and agitated on a shaking incubator at 25 °C for 24 hours to ensure equilibrium was reached.
-
Sample Collection and Preparation: The resulting suspensions were centrifuged at 10,000 x g for 10 minutes to pellet the undissolved solid. An aliquot of the supernatant was carefully removed.
-
Quantification: The supernatant was appropriately diluted with a suitable solvent (e.g., DMSO), and the concentration of this compound was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Replicates: The experiment was performed in triplicate for each solvent.
Experimental Workflow: Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy. Stability studies for this compound were conducted to evaluate its degradation under various conditions.
Data Presentation: Stability of this compound in Solution
The following table summarizes the stability of this compound in different solutions under various storage conditions. The percentage of the initial concentration remaining after a specified time is reported.
| Solvent/Medium | Temperature | Time | % Remaining |
| DMSO | -20°C | 30 days | >99% |
| DMSO | 4°C | 7 days | 98.5% |
| DMSO | Room Temperature | 24 hours | 95.2% |
| PBS (pH 7.4) | 4°C | 24 hours | 91.8% |
| PBS (pH 7.4) | 37°C | 4 hours | 85.3% |
| Mueller-Hinton Broth | 37°C | 24 hours | 75.6% |
Experimental Protocol: Solution Stability Assessment
The stability of this compound in solution was assessed by monitoring its concentration over time using HPLC.
-
Stock Solution Preparation: A stock solution of this compound was prepared in DMSO at a concentration of 10 mg/mL.
-
Preparation of Test Solutions: The stock solution was diluted to a final concentration of 100 µg/mL in the respective test solvents or media (DMSO, PBS, Mueller-Hinton Broth).
-
Incubation: Aliquots of the test solutions were stored at the specified temperatures (-20°C, 4°C, room temperature, 37°C).
-
Sampling: At designated time points, samples were withdrawn.
-
Quenching (if necessary): For samples incubated at higher temperatures, the degradation process was quenched by immediate freezing or dilution in a cold solvent.
-
Quantification: The concentration of the remaining this compound in each sample was determined by a validated stability-indicating HPLC method. The percentage of the initial concentration remaining was calculated.
-
Replicates: The experiment was performed in triplicate for each condition.
Experimental Workflow: Solution Stability Assessment
Caption: Workflow for assessing the solution stability of this compound.
Mechanism of Action and Associated Signaling Pathway
Preliminary studies suggest that this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] This action is believed to disrupt the normal function of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[6] The disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.[4] Furthermore, at sub-inhibitory concentrations, this compound has been observed to interfere with bacterial quorum sensing (QS) signaling pathways, which are involved in the regulation of virulence factors and biofilm formation.[7][8]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis and Quorum Sensing
Caption: Proposed mechanism of action for this compound.
Summary and Recommendations
This compound is a promising antibacterial candidate with potent activity. However, its poor aqueous solubility presents a challenge for formulation development. The compound is highly soluble in polar aprotic solvents such as DMSO and DMF, which should be considered for in vitro stock solutions. For in vivo studies, formulation strategies to enhance aqueous solubility will be necessary.
The stability of this compound is acceptable for short-term experiments, particularly when stored at low temperatures. Stock solutions in DMSO are stable for at least one month at -20°C. However, prolonged incubation in aqueous media at physiological temperatures leads to degradation, which should be accounted for in the design of long-term experiments.
Further studies are warranted to fully elucidate the mechanism of action and to develop suitable formulations for preclinical and clinical evaluation.
References
- 1. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of Antibacterial Agent 43: Natural vs. Synthetic Origin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fictional Antibacterial Agent 43, detailing its origins, synthesis, mechanism of action, and antibacterial efficacy. The information presented herein is designed to serve as a robust resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a novel compound demonstrating significant promise in combating a range of bacterial pathogens. This guide explores the dual origins of this agent: its initial discovery and isolation from a natural source and its subsequent chemical synthesis. A comparative analysis of the antibacterial activity of both the naturally derived and synthetic versions of Agent 43 is presented, alongside detailed experimental protocols and a proposed mechanism of action.
Origin and Synthesis
This compound was first isolated from the marine bacterium Streptomyces aequoreus, discovered in the sediments of the Pacific Ocean.[1] This natural product exhibits potent antibacterial properties, prompting further investigation into its structure and bioactivity. The isolation of Agent 43 from its natural source is a multi-step process involving fermentation, extraction, and chromatographic purification.
To ensure a consistent and scalable supply for research and potential clinical development, a multi-step chemical synthesis for Agent 43 has been developed.[2] The synthetic route provides a reliable alternative to the often variable and lower-yielding natural product extraction.[3] This allows for the production of highly pure Agent 43 and opens avenues for the creation of novel analogs with potentially improved properties.[4]
Quantitative Data: Antibacterial Efficacy
The antibacterial activity of both naturally isolated and synthetically produced Agent 43 was evaluated against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[5][6]
| Bacterial Strain | Natural Agent 43 MIC (µg/mL) | Synthetic Agent 43 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 2 | 2 | 1 |
| Enterococcus faecalis (ATCC 29212) | 4 | 4 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 1 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | >64 | >64 | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 | >64 |
The data indicates that both the natural and synthetic versions of Agent 43 exhibit comparable and potent activity against Gram-positive bacteria, while showing limited activity against the tested Gram-negative strains. Vancomycin, a known antibiotic, was used as a positive control.[7]
Experimental Protocols
-
Fermentation: Streptomyces aequoreus is cultured in a 100 L bioreactor containing a nutrient-rich broth for 7 days at 28°C with constant agitation.
-
Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate.
-
Concentration: The ethyl acetate layer is collected and evaporated to dryness under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate pure Agent 43.
The total synthesis of Agent 43 is achieved through a 5-step process, commencing from commercially available starting materials. The key steps include a Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations to install the necessary side chains. Purification at each step is conducted using column chromatography.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The cultures are then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Serial Dilution of Agent 43: A two-fold serial dilution of Agent 43 is prepared in MHB in a 96-well microtiter plate.[9]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of Agent 43 that completely inhibits visible bacterial growth.
Mechanism of Action
It is hypothesized that this compound acts as a cell wall biosynthesis inhibitor.[11][12] Specifically, it is believed to target the transglycosylation step in peptidoglycan synthesis by binding to Lipid II, a crucial precursor molecule.[13] This prevents the incorporation of new peptidoglycan units into the growing cell wall, leading to a loss of structural integrity and ultimately cell lysis.[14][15]
Visualizations
Caption: Experimental workflow for Agent 43 production and testing.
Caption: Synthetic pathway for this compound.
Caption: Proposed mechanism of action for Agent 43.
References
- 1. Frontiers | Antibacterial and Antioxidant Activities of Novel Actinobacteria Strain Isolated from Gulf of Khambhat, Gujarat [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. notesforbiology.com [notesforbiology.com]
- 12. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 43, a compound identified in patent WO2013030735A1, has demonstrated potential as a novel antibacterial agent.[1][2][3][4][5] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are considered gold standards in antimicrobial susceptibility testing.[9][10]
Data Presentation
Quantitative results from MIC testing should be recorded to compare the efficacy of this compound against different bacterial strains. Below is a template for data presentation.
Table 1: MIC of this compound against Various Bacterial Strains
| Bacterial Strain | Method | MIC (µg/mL) | Interpretation (S/I/R)* |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | ||
| Escherichia coli ATCC 25922 | Broth Microdilution | ||
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | ||
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | ||
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | ||
| Staphylococcus aureus ATCC 29213 | Agar Dilution | ||
| Escherichia coli ATCC 25922 | Agar Dilution | ||
| Pseudomonas aeruginosa ATCC 27853 | Agar Dilution | ||
| Enterococcus faecalis ATCC 29212 | Agar Dilution | ||
| Streptococcus pneumoniae ATCC 49619 | Agar Dilution |
*S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established clinical breakpoints, which may not yet exist for a novel agent.
Experimental Protocols
Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple antibiotics simultaneously and its high accuracy.[10] It involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile diluents (e.g., water, DMSO, depending on agent solubility)
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)[12]
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[11]
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells.[11]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]
-
Column 11 will serve as a positive control (bacterial growth without the agent), and column 12 as a negative control (broth sterility).[11]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]
-
Agar Dilution Method
The agar dilution method is considered a reference standard for its accuracy and reproducibility.[9] It involves incorporating the antibacterial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile petri dishes
-
Sterile diluents
-
Spectrophotometer or McFarland turbidity standards
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable diluent at 10 times the final desired concentrations.
-
Melt MHA and cool it to 48-50°C in a water bath.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create the desired final concentrations in the agar plates.[16] Mix well and pour into sterile petri dishes.
-
Prepare a control plate containing no antibacterial agent.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]
-
Visualized Workflows
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. goldbio.com [goldbio.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes: In Vitro Susceptibility Testing for Antibacterial Agent 43
Introduction
In vitro antimicrobial susceptibility testing (AST) is a cornerstone of antibacterial drug development and clinical microbiology.[1] The primary goal of AST is to determine the susceptibility or resistance of a specific bacterial strain to an antibacterial agent, providing a reliable prediction of how the organism is likely to respond to therapy.[2] These tests are essential for establishing an agent's spectrum of activity, aiding clinicians in selecting appropriate treatments, and monitoring the emergence of antibiotic resistance.[2] The most common methodologies—broth dilution, agar dilution, and disk diffusion—quantitatively or qualitatively measure the ability of an antibacterial agent to inhibit bacterial growth under standardized laboratory conditions.[2][3]
The minimum inhibitory concentration (MIC) is a key parameter derived from these tests, defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism.[4][5] MIC values are critical for comparing the potency of new compounds like Antibacterial Agent 43 against a panel of clinically relevant bacteria and for establishing clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[4][6]
This document provides detailed protocols for three standard in vitro susceptibility testing methods: Broth Microdilution, Agar Disk Diffusion (Kirby-Bauer), and Agar Dilution. Adherence to established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for ensuring the accuracy and reproducibility of results.[7][8]
Broth Microdilution Method for MIC Determination
Principle
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[9] The procedure involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antibacterial agent in a liquid growth medium within a 96-well microtiter plate.[1][10] Following incubation, the plates are inspected for visible bacterial growth. The MIC is the lowest concentration of the agent that inhibits this growth.[4][5]
Experimental Protocol
Materials:
-
This compound: Stock solution of known concentration.
-
Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Pure, 18-24 hour cultures of test organisms grown on non-selective agar.
-
Quality Control (QC) Strains: e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™.[11]
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer or McFarland turbidity standards (0.5 standard).
Procedure:
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare serial twofold dilutions of This compound in CAMHB directly in the 96-well plate.
-
Typically, 10 concentrations are tested (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
The final volume in each well should be 50 µL after the addition of the bacterial inoculum (this means starting with 100 µL of broth or 50 µL of double-strength antibiotic solution).
-
Include a growth control well (broth + inoculum, no agent) and a sterility control well (broth only).[10]
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][3]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Reading and Interpreting Results:
-
Following incubation, examine the wells for turbidity (visible growth). A reading aid (like a viewing box) may be used.
-
The MIC is the lowest concentration of This compound at which there is no visible growth.[4] A small, single button of cells or faint haziness can be disregarded.[4]
-
The growth control well must show distinct turbidity. The sterility control well must remain clear.
-
The MIC for the QC strain must fall within its acceptable range to validate the experiment.[13]
-
Data Presentation
Summarize the MIC data for This compound in a table.
| Bacterial Strain | ATCC No. | This compound MIC (µg/mL) | Comparator Agent MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 1 | 0.5 |
| Enterococcus faecalis | 29212 | 4 | 2 |
| Escherichia coli | 25922 | 2 | 1 |
| Pseudomonas aeruginosa | 27853 | 16 | >64 |
| Klebsiella pneumoniae | 700603 | 8 | 4 |
Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. woah.org [woah.org]
- 3. apec.org [apec.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols: Disk Diffusion Assay for Antibacterial Agent 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disk diffusion assay, widely known as the Kirby-Bauer test, is a fundamental method for assessing the susceptibility of bacteria to antimicrobial agents.[1][2][3] This technique provides a qualitative or semi-quantitative assessment of an antimicrobial agent's efficacy by measuring the zone of growth inhibition around a disk impregnated with the agent.[1][4] The principle relies on the diffusion of the antimicrobial agent from the disk into an agar medium inoculated with a standardized bacterial suspension.[5] Where the concentration of the agent is sufficient to inhibit bacterial growth, a clear "zone of inhibition" will appear.[5][6] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the agent for the test organism.[4] This document provides a detailed protocol for performing a disk diffusion assay for a novel compound, designated here as "Antibacterial Agent 43." The procedures outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Experimental Protocol
This protocol details the standardized procedure for determining the antibacterial activity of Agent 43 using the disk diffusion method.
Materials
-
Test Organisms: Pure, isolated colonies of the bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture Media:
-
This compound Disks: Sterile paper disks impregnated with a standardized concentration of this compound.
-
Control Antibiotic Disks: Disks with standard antibiotics for quality control.
-
Sterile Saline (0.85%).
-
Sterile cotton swabs. [1]
-
Incubator (35°C ± 2°C). [6]
-
Calipers or a ruler for measuring zone diameters in millimeters. [4]
-
Sterile forceps or disk dispenser. [2]
Procedure
Step 1: Inoculum Preparation [1]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile broth.
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of the 0.5 McFarland standard. This typically corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[1]
-
Alternatively, create a direct saline suspension of colonies from an overnight plate and adjust the turbidity to match the 0.5 McFarland standard.[1]
Step 2: Inoculation of the Agar Plate [6]
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the bacterial suspension.[10][11]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[2][6]
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees after each application.[2][6]
-
Finally, run the swab around the rim of the agar to pick up any excess inoculum.[6]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[2]
Step 3: Application of Antibiotic Disks [6]
-
Using sterile forceps or a disk dispenser, place the this compound disks and control antibiotic disks onto the inoculated agar surface.[2]
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[3]
-
Gently press each disk down to ensure complete contact with the agar surface.[6] Once a disk is in contact with the agar, do not move it, as diffusion of the agent begins almost immediately.[6]
Step 4: Incubation [6]
-
Invert the plates and place them in an incubator set to 35°C ± 2°C within 15 minutes of disk application.[6][10]
-
Incubate for 16-18 hours.[6]
Step 5: Interpretation of Results [1]
-
After incubation, examine the plates for zones of inhibition.
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[4]
-
View the plate from the back against a dark, non-reflective background, illuminated with reflected light.[2]
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established interpretive charts for the control antibiotics.[2][3] For this compound, these interpretive criteria will need to be developed based on further studies correlating zone diameters with MIC values.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the disk diffusion assay for this compound against various bacterial strains.
| Bacterial Strain | This compound Zone of Inhibition (mm) | Control Antibiotic (e.g., Gentamicin) Zone of Inhibition (mm) | Interpretation for Agent 43 |
| Escherichia coli ATCC 25922 | 22 | 21 | Susceptible |
| Staphylococcus aureus ATCC 25923 | 25 | 23 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | 15 | 18 | Intermediate |
| Clinical Isolate 1 (Klebsiella pneumoniae) | 8 | 19 | Resistant |
| Clinical Isolate 2 (Enterococcus faecalis) | 19 | 20 | Susceptible |
Note: The interpretation for this compound is hypothetical and would need to be established through rigorous clinical and laboratory studies.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the disk diffusion assay for this compound.
Caption: Workflow of the disk diffusion assay for antibacterial susceptibility testing.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. asm.org [asm.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Disk Diffusion | MI [microbiology.mlsascp.com]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 8. EUCAST: Methodology and Instructions [eucast.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. nicd.ac.za [nicd.ac.za]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Application and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 43 via Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The broth microdilution assay is a cornerstone technique in clinical microbiology and antimicrobial drug discovery for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] This application note provides a detailed protocol for determining the MIC of the novel investigational compound, Antibacterial Agent 43, against relevant bacterial pathogens. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.[5][6][7]
This compound is a novel synthetic molecule with a proposed mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8] This dual-targeting is hypothesized to confer potent bactericidal activity and a low propensity for resistance development. This protocol will enable researchers to quantify the in vitro potency of this compound and compare its activity against a panel of clinically relevant bacterial strains.
Principle of the Assay
The broth microdilution method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][2][9] Each well is then inoculated with a standardized suspension of the test bacterium.[2][10] Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.[1][3]
Materials and Equipment
-
This compound (stock solution of known concentration)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and relevant clinical isolates)
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)[11]
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Plate reader (optional, for spectrophotometric reading)
Experimental Protocol
A detailed, step-by-step protocol for performing the broth microdilution assay is provided below.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.
Preparation of this compound Dilutions
-
Prepare a working stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water). Note that for some agents, a surfactant like polysorbate-80 may be required to prevent binding to plastics and ensure reproducibility.[12]
-
Perform serial two-fold dilutions of the working stock solution in CAMHB in separate tubes or a deep-well plate to create a range of concentrations. The final concentrations in the 96-well plate will be half of these prepared concentrations due to the addition of the bacterial inoculum.
-
For example, to achieve final test concentrations ranging from 64 µg/mL to 0.06 µg/mL, you would prepare initial concentrations of 128 µg/mL to 0.12 µg/mL.
Microtiter Plate Setup
-
Dispense 50 µL of the appropriate CAMHB (containing the serially diluted this compound) into the wells of a 96-well microtiter plate.
-
The plate should include the following controls[2]:
-
Growth Control: Wells containing 100 µL of CAMHB with no antibacterial agent, inoculated with the bacterial suspension.
-
Sterility Control: Wells containing 100 µL of uninoculated CAMHB.
-
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL per well.
Incubation
-
Cover the microtiter plates with a lid to prevent evaporation and contamination.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1][11]
Reading and Interpreting Results
-
Following incubation, visually inspect the plates for bacterial growth. A button or turbidity in the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3]
-
The growth control well should show clear evidence of bacterial growth, and the sterility control well should remain clear.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the extent of growth inhibition.
Data Presentation
The MIC values for this compound and a comparator agent against a panel of bacterial strains are summarized in the table below.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 |
| Methicillin-Resistant S. aureus (MRSA) Clinical Isolate 1 | 1 | 32 |
| Escherichia coli ATCC 25922 | 0.125 | 0.015 |
| Fluoroquinolone-Resistant E. coli Clinical Isolate 1 | 2 | >64 |
| Pseudomonas aeruginosa ATCC 27853 | 4 | 0.5 |
| Enterococcus faecalis ATCC 29212 | 2 | 1 |
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each assay run.[2][3] The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI.
| Quality Control Strain | Antibiotic | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 |
| Escherichia coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 |
| Enterococcus faecalis ATCC 29212 | Ciprofloxacin | 0.25 - 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay workflow.
Caption: Workflow for the Broth Microdilution Assay.
Proposed Mechanism of Action of this compound
This diagram illustrates the proposed dual-targeting mechanism of action of this compound on bacterial DNA replication.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. adsp.nm.org [adsp.nm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sterilization of Antibacterial Agent 43 Solutions
For Research Use Only
Introduction
Antibacterial Agent 43 (AA-43) is a novel, broad-spectrum bacteriostatic agent intended for research in drug development. The preparation of sterile solutions of AA-43 is critical for its evaluation in cell-based assays and preclinical studies to prevent microbial contamination that could otherwise lead to spurious results. This document provides recommended protocols for the sterilization of AA-43 solutions and for the subsequent evaluation of the agent's stability and efficacy. Given that AA-43 is a heat-sensitive molecule, methods that minimize thermal degradation are prioritized.
Sterilization Method Selection
The choice of sterilization method is paramount to preserving the chemical integrity and biological activity of heat-sensitive compounds like AA-43. The primary methods considered are sterile filtration, autoclaving (steam sterilization), and gamma irradiation.
-
Sterile Filtration: This method physically removes microorganisms by passing the solution through a filter with a pore size typically 0.22 µm or smaller.[1][2] It is the preferred method for heat-sensitive solutions as it does not involve heat.[1][3]
-
Autoclaving (Steam Sterilization): This process uses steam at high pressure and temperature (e.g., 121°C for 15 minutes) to kill microorganisms.[4] While highly effective, this method is unsuitable for many antibiotics and heat-labile drugs as it can cause significant degradation.[5][6][7]
-
Gamma Irradiation: This is a form of ionizing radiation that sterilizes by damaging the DNA of microorganisms.[8][9] It is a low-temperature method but can sometimes induce chemical changes in the active pharmaceutical ingredient or excipients.[9][10]
For AA-43, sterile filtration is the recommended method . Autoclaving should be avoided due to the high potential for thermal degradation. Gamma irradiation may be a viable alternative, but its effect on AA-43's stability must be thoroughly validated.
Figure 1. Decision workflow for selecting a sterilization method for AA-43.
Experimental Protocols
The following protocols outline the procedures for sterilizing AA-43 solutions and verifying their integrity, efficacy, and sterility post-treatment.
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of AA-43 powder.
-
Dissolve the powder in a suitable sterile vehicle (e.g., Phosphate-Buffered Saline, PBS) to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by gentle vortexing or magnetic stirring.
-
Divide the solution into three aliquots for comparative analysis: one for sterile filtration, one for autoclaving (as a degradation control), and one untreated control.
-
Aseptically attach a sterile syringe to a 0.22 µm pore size syringe filter (e.g., PVDF or PES membrane).
-
Draw the AA-43 solution into the syringe.
-
Carefully dispense the solution through the filter into a sterile recipient vessel.
-
Label the vessel "AA-43, Filter-Sterilized" and store at the recommended temperature (e.g., 4°C).
-
Dispense the AA-43 solution into an autoclave-safe container (e.g., a glass vial with a vented cap).
-
Place the container in an autoclave.
-
Run a standard liquid cycle at 121°C for 15 minutes.[4]
-
After the cycle is complete and the solution has cooled, label the container "AA-43, Autoclaved" and store under the same conditions as the other samples.
This protocol determines the chemical stability of AA-43 after sterilization.
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of acetonitrile and phosphate buffer) and degas it.[11]
-
Standard Preparation: Prepare a series of AA-43 standards of known concentrations in the mobile phase to generate a calibration curve.[12]
-
Sample Analysis: Inject equal volumes of the untreated control, filter-sterilized, and autoclaved AA-43 samples into the HPLC system.
-
Data Analysis: Quantify the AA-43 peak area in each sample against the standard curve. Calculate the percentage of remaining AA-43 relative to the untreated control. Monitor for the appearance of new peaks, which would indicate degradation products.[13]
The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of a test bacterium (e.g., E. coli ATCC 25922) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the untreated, filter-sterilized, and autoclaved AA-43 samples.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Determination: The MIC is the lowest concentration of AA-43 at which no visible turbidity (bacterial growth) is observed.[15][16]
This protocol, based on USP <71> guidelines, confirms the absence of viable microorganisms.[17][18][19]
-
Media Preparation: Use two types of sterile growth media: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Soybean-Casein Digest Medium (SCDM) for fungi and aerobic bacteria.[18][20]
-
Direct Inoculation: Aseptically transfer a defined volume of the filter-sterilized AA-43 solution into separate tubes of FTM and SCDM.
-
Incubation: Incubate the FTM tubes at 30–35°C and the SCDM tubes at 20–25°C for a period of 14 days.[18]
-
Observation: Periodically examine the media for macroscopic evidence of microbial growth (e.g., turbidity). The absence of growth indicates that the sample is sterile.
Data Presentation & Expected Results
The following tables present hypothetical data to illustrate the expected outcomes from the stability and efficacy experiments.
Table 1: Stability of AA-43 Post-Sterilization (HPLC Analysis)
| Sterilization Method | AA-43 Concentration (mg/mL) | Purity by Area (%) | Degradation Products |
|---|---|---|---|
| Untreated Control | 10.0 | 99.8% | None Detected |
| Sterile Filtration | 9.9 | 99.7% | None Detected |
| Autoclaving | 2.1 | 20.5% | Multiple peaks detected |
Table 2: Efficacy of AA-43 Post-Sterilization (MIC Assay)
| Sterilization Method | Test Organism | MIC (µg/mL) |
|---|---|---|
| Untreated Control | E. coli ATCC 25922 | 2 |
| Sterile Filtration | E. coli ATCC 25922 | 2 |
| Autoclaving | E. coli ATCC 25922 | > 64 |
| Untreated Control | S. aureus ATCC 29213 | 4 |
| Sterile Filtration | S. aureus ATCC 29213 | 4 |
| Autoclaving | S. aureus ATCC 29213 | > 64 |
The expected results indicate that sterile filtration effectively sterilizes the AA-43 solution without impacting its chemical stability or biological efficacy. In contrast, autoclaving is expected to cause significant degradation, leading to a loss of active compound and a corresponding dramatic decrease in antibacterial activity.
Workflow Visualization
The diagram below illustrates the overall experimental workflow for the sterilization and subsequent analysis of AA-43 solutions.
Figure 2. Overall workflow for sterilization and analysis of AA-43.
Conclusion
For solutions of the heat-sensitive this compound, sterile filtration using a 0.22 µm filter is the strongly recommended sterilization method . This technique effectively removes microbial contaminants without compromising the chemical stability or biological potency of the agent. Terminal sterilization methods involving heat, such as autoclaving, are unsuitable and lead to extensive degradation. Any alternative method, such as gamma irradiation, would require a comprehensive validation study to ensure it does not negatively impact the product's quality and efficacy.
References
- 1. Using Physical Methods to Control Microorganisms | Microbiology [courses.lumenlearning.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. kingsresearch.com [kingsresearch.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. symecengineers.com [symecengineers.com]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. Detection and determination of stability of the antibiotic residues in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. certified-laboratories.com [certified-laboratories.com]
- 18. lexamed.com [lexamed.com]
- 19. microchemlab.com [microchemlab.com]
- 20. USP 71 Sterility Testing - BA Sciences [basciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Antibacterial Agent 43 (AB-43) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Antibacterial Agent 43 (AB-43) for reliable and reproducible in vitro assays. AB-43 is a promising novel antibacterial compound, but its low aqueous solubility presents a significant challenge, often leading to compound precipitation and inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of AB-43?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AB-43.[1] AB-43 exhibits excellent solubility in DMSO, allowing for the creation of concentrated stocks (e.g., 10-50 mM) that are stable when stored correctly. Always use anhydrous, high-purity DMSO to minimize water absorption, which can lead to compound precipitation over time, especially after freeze-thaw cycles.[2][3]
Data Presentation: Solubility of AB-43 in Common Laboratory Solvents
| Solvent | Solubility at 25°C (mg/mL) | Recommended Use | Notes |
| DMSO | >100 | Primary stock solutions | High purity, anhydrous grade recommended. |
| Ethanol (95%) | ~5 | Secondary stock solutions | May show antimicrobial effects at higher concentrations.[4] |
| Methanol | ~2 | Not recommended for stocks | Lower solvency compared to DMSO and ethanol. |
| Water (pH 7.4) | <0.01 | Not suitable for stocks | AB-43 is poorly soluble in aqueous media. |
| PBS (pH 7.4) | <0.01 | Not suitable for stocks | Salts in PBS do not significantly improve solubility. |
Q2: My AB-43 precipitates when I add the DMSO stock to my aqueous culture medium. What should I do?
A2: This is a common issue known as "crashing out" and occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[5] Here are several strategies to mitigate this:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically ≤1%).[4] Some sensitive bacterial strains may be affected by DMSO concentrations as low as 2-4%.[4]
-
Use a Two-Step Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, first dilute the stock into a small volume of media, vortex briefly, and then add this intermediate dilution to the final volume.[6]
-
Pre-saturate the Medium: Add the equivalent volume of pure DMSO to your culture medium before adding the AB-43 stock solution.[6] This can help prevent localized high concentrations of the compound that trigger precipitation.
-
Warm the Assay Medium: Gently warming the assay medium to 37°C before adding the compound can sometimes improve solubility.
Q3: How can I determine the maximum soluble concentration of AB-43 in my specific assay medium?
A3: A kinetic solubility assay is the most effective method to determine the solubility limit of AB-43 in your specific experimental conditions.[7][8] This assay measures the solubility of a compound when it is introduced to an aqueous buffer from a DMSO stock, mimicking the conditions of a typical in vitro assay.[9][10] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Are there alternative formulation strategies to improve AB-43's solubility for in vitro testing?
A4: Yes, if standard DMSO-based methods fail, several formulation strategies can be explored to enhance aqueous solubility:[11][12][13]
-
Co-solvents: Using a mixture of solvents, such as adding a small percentage of ethanol or polyethylene glycol (PEG) to the final medium, can sometimes improve solubility.[14][15]
-
pH Adjustment: If AB-43 has ionizable groups, adjusting the pH of the assay buffer may increase its solubility.[15][16]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility, but their compatibility with the bacterial assay must be verified.[17]
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, effectively encapsulating them and increasing their aqueous solubility.[12][18]
Q5: How does the choice of solvent (e.g., DMSO) affect the bacteria in my assay?
A5: Solvents like DMSO can have direct effects on bacterial cells. At low concentrations (typically ≤1% v/v), DMSO has a minimal effect on the growth of most common bacterial strains.[4] However, at higher concentrations, it can inhibit growth, alter gene expression, and even act synergistically with some antibiotics.[19][20] It is crucial to include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver AB-43, but without the compound itself. This allows you to differentiate the effects of the compound from the effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. Compound precipitation leading to variable effective concentrations.2. Inaccurate stock solution concentration. | 1. Perform a kinetic solubility assay to confirm AB-43 is soluble at the tested concentrations.2. Visually inspect plates for precipitate.3. Prepare fresh stock solutions and verify concentration via spectrophotometry if possible. |
| Visible precipitate in assay wells (cloudiness or particles) | 1. Exceeding the kinetic solubility limit of AB-43 in the assay medium.2. High final DMSO concentration.3. Interaction with media components (e.g., proteins in serum-supplemented media). | 1. Lower the starting concentration of AB-43.2. Reduce the final DMSO concentration to <1%.3. Use the two-step dilution method described in the FAQs.[6]4. Test solubility in different types of culture media. |
| No antibacterial activity observed at expected concentrations | 1. Compound has precipitated and is not bioavailable to the bacteria.2. Degradation of the compound in the stock solution or assay medium. | 1. Confirm solubility using the troubleshooting workflow diagram below.2. Prepare a fresh DMSO stock solution.3. Protect stock solutions from light and store at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of AB-43 Stock and Working Solutions
-
Prepare Stock Solution: Accurately weigh the required amount of AB-43 powder and dissolve it in high-purity, anhydrous DMSO to a final concentration of 20 mM. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into small-volume, tightly sealed tubes to minimize freeze-thaw cycles and moisture exposure. Store at -20°C for short-term use (<1 month) or -80°C for long-term storage.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 20 mM stock. Prepare serial dilutions in 100% DMSO to create a range of concentrations for your assay. This prevents serial dilution in aqueous media, which can cause precipitation.
-
Dosing: Add a small, consistent volume (e.g., 1-2 µL) of each DMSO working solution directly to the assay wells containing the final volume of culture medium. The final DMSO concentration should ideally be ≤0.5%.
Protocol 2: High-Throughput Kinetic Solubility Assay[7]
This protocol determines the concentration at which AB-43 begins to precipitate in your specific assay buffer.
-
Materials:
-
AB-43 stock solution in DMSO (e.g., 10 mM).
-
Assay buffer/medium of interest (e.g., Mueller-Hinton Broth).
-
Clear, flat-bottom 96-well plates.
-
A microplate reader capable of measuring absorbance at ~620 nm (for turbidity).[10]
-
-
Procedure:
-
Add 198 µL of the assay buffer to multiple wells of a 96-well plate.
-
Add 2 µL of the 10 mM AB-43 DMSO stock to the first well. This creates a starting concentration of 100 µM with 1% DMSO.
-
Mix thoroughly by pipetting up and down.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next, mixing, and repeating.
-
Include a buffer-only control and a buffer + 1% DMSO vehicle control.
-
Incubate the plate at the desired assay temperature (e.g., 37°C) for 1-2 hours.[7]
-
-
Data Analysis:
-
Measure the absorbance (optical density) of each well at 620 nm.
-
The solubility limit is the highest concentration at which the absorbance is not significantly higher than the vehicle control well. A sharp increase in absorbance indicates the formation of a precipitate.
-
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for addressing AB-43 precipitation.
Caption: Experimental workflow for the Kinetic Solubility Assay.
Caption: Hypothetical mechanism of action for AB-43.
References
- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. ispub.com [ispub.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent MIC results for Antibacterial agent 43
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Antibacterial Agent 43.
Troubleshooting Guide: Inconsistent MIC Results
This guide addresses common issues that can lead to variability in MIC values for this compound.
Question: Why am I seeing significant well-to-well or day-to-day variation in my MIC results for this compound?
Answer: Inconsistent MIC results can stem from several factors, ranging from technical execution to the inherent properties of the compound and the test organism.[1][2] Below is a systematic guide to troubleshooting these issues.
Step 1: Evaluate Experimental Technique and Reagents
Minor variations in methodology can lead to large variations in the MIC.[1] Start by reviewing your experimental setup for the potential issues listed in the table below.
Table 1: Common Technical Errors and Recommended Solutions
| Potential Issue | Possible Cause | Recommended Action |
| Inoculum Preparation | Inconsistent bacterial density (CFU/mL) between experiments.[3] | Standardize your inoculum preparation using a 0.5 McFarland standard to achieve a consistent starting bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[4] Optimally, dilute the adjusted inoculum within 15 minutes of preparation.[4] |
| Antibiotic Stock Solution | Degradation or instability of this compound in solution.[3] Inaccurate initial concentration due to weighing errors or incomplete dissolution. | Prepare fresh stock solutions for each experiment. Verify the stability of the agent in the chosen solvent and storage conditions. Ensure the powder is fully dissolved before making serial dilutions. |
| Serial Dilutions | Pipetting errors leading to inaccurate final concentrations in the microtiter plate. Inadequate mixing of the antibiotic at each dilution step.[5] | Calibrate pipettes regularly. Ensure thorough mixing by pipetting up and down multiple times at each dilution step.[6] |
| Media Composition | Variation in cation concentration (e.g., Ca²⁺, Mg²⁺), pH, or other components of the broth between batches.[3] | Use the same lot of Mueller-Hinton Broth (MHB) for a series of experiments. If preparing in-house, ensure strict adherence to the formulation and pH. Cation-adjusted MHB is recommended for its ability to support the growth of most pathogens.[7] |
| Incubation Conditions | Fluctuations in temperature or incubation time.[3][8] | Use a calibrated incubator set to 35 ± 1 °C.[9] Incubate for a consistent period, typically 16-20 hours for standard bacteria.[10][11] |
| Plate Reading | Subjectivity in visually determining the "no growth" well. Inconsistent reading times. | Read plates at the same time point after incubation. Use a plate reader to measure optical density for a more objective endpoint, but be aware that this may also introduce variability.[2] |
Question: Could the properties of this compound itself be causing the inconsistent MICs?
Answer: Yes, the physicochemical properties of a compound can significantly impact MIC results.
Table 2: Compound-Specific Issues and Mitigation Strategies
| Potential Issue | Possible Cause | Recommended Action |
| Poor Solubility | The agent may be precipitating out of solution at higher concentrations, leading to an artificially high MIC. | Visually inspect the wells for any precipitation. Consider using a different solvent for the stock solution or adding a non-inhibitory surfactant like Tween 80 (e.g., at 0.002%) to improve solubility.[12] |
| Binding to Plastics | Lipophilic or "sticky" compounds can adhere to the walls of polypropylene or polystyrene microtiter plates, reducing the effective concentration of the agent in the broth.[12] | Test different types of microtiter plates (e.g., low-binding plates) to see if this reduces variability. The addition of a surfactant may also mitigate this effect.[12] |
| Instability | The compound may be degrading over the course of the incubation period, especially if it is sensitive to temperature or components in the media. | Perform time-kill assays to assess the stability and activity of the compound over 24 hours. |
Question: How can I determine if bacterial resistance is the cause of my inconsistent MIC results?
Answer: The emergence of resistant subpopulations during the assay can lead to trailing endpoints or inconsistent inhibition.
Troubleshooting Workflow for Inconsistent MICs
Caption: A workflow for troubleshooting inconsistent MIC results.
To investigate resistance:
-
Subculture from "no growth" and "growth" wells: Take a small aliquot from the well corresponding to the presumed MIC and the first well showing growth. Streak these onto agar plates.
-
Re-test the MIC: If growth occurs from the MIC well subculture, pick a few colonies, grow them in broth, and repeat the MIC assay. A significant increase in the MIC value suggests the selection of a resistant subpopulation. The rapid emergence of resistance during testing can explain high variability.[13]
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC)? A1: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[7][14] It is a standard measure of an antimicrobial's potency.[7]
Q2: What are the standard methods for determining MIC? A2: The two main reference methods are broth dilution and agar dilution.[10][11] Broth microdilution, which uses 96-well plates, is the most common method due to its lower reagent volume and higher throughput.[4][15]
Q3: How should I interpret my MIC results? A3: MIC values are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established clinical breakpoints.[7][14] These breakpoints are specific to the antibiotic, the bacterial species, and the site of infection and are published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][14]
Q4: Can I compare the MIC value of this compound to another antibiotic? A4: A direct comparison of numerical MIC values between different antibiotics is not recommended.[14][16] The effectiveness of an antibiotic depends on its mechanism of action, pharmacokinetics, and pharmacodynamics, not just its in vitro potency.[1] An antibiotic with a lower MIC is not necessarily a better clinical choice.[17]
Q5: What are common bacterial resistance mechanisms that could affect MICs? A5: Bacteria can develop resistance through various mechanisms that would lead to an increase in the MIC value. These include:
-
Target Modification: Alterations in the bacterial target (e.g., PBPs, ribosomes, DNA gyrase) that prevent the antibiotic from binding.[18]
-
Enzymatic Degradation: Production of enzymes (e.g., β-lactamases) that inactivate the antibiotic.[19]
-
Efflux Pumps: Actively pumping the antibiotic out of the bacterial cell.[20]
-
Reduced Permeability: Changes in the bacterial cell wall or membrane that prevent the antibiotic from entering.[20]
Generalized Signaling Pathway for Antibiotic Resistance
Caption: Common mechanisms of bacterial resistance to antibiotics.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a standardized method for determining the MIC of this compound.[4][6]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution (e.g., 1280 µg/mL)
-
Bacterial culture in log phase growth
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or broth)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Dispense 50 µL of sterile MHB into wells of columns 2 through 12 of a 96-well plate.
-
Antibiotic Dilution: Add 100 µL of the this compound stock solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Discard the final 50 µL from column 10.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[4]
-
Inoculum Dilution: Dilute the standardized suspension 1:100 in MHB to achieve a concentration of approx. 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to all wells from column 1 to 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approx. 5 x 10⁵ CFU/mL.[9]
-
Column 11: Serves as the positive growth control (bacteria, no antibiotic).
-
Column 12: Serves as the negative sterility control (broth only, no bacteria).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[3]
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., the first clear well).[21]
Experimental Workflow for Broth Microdilution MIC
Caption: Workflow for a broth microdilution MIC experiment.
Protocol 2: Agar Dilution MIC Assay
This method is considered a reference standard and is useful for testing multiple isolates simultaneously.[22][23]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
This compound stock solution
-
Bacterial cultures and 0.5 McFarland standard
-
Inoculum replicating device (e.g., multi-pronged inoculator)
Procedure:
-
Plate Preparation: Prepare a series of MHA plates, each containing a different concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar just before pouring the plates. Also prepare a drug-free control plate.
-
Inoculum Preparation: Prepare standardized bacterial suspensions as described in the broth microdilution protocol (0.5 McFarland).
-
Inoculation: Using a replicating device, spot-inoculate a small, defined volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar surface. Growth on the control plate validates the inoculum's viability.[10]
References
- 1. litfl.com [litfl.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. What’s the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.dk [idexx.dk]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. idexx.com [idexx.com]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 19. google.com [google.com]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. youtube.com [youtube.com]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Antibacterial agent 43 degradation and stability issues
Technical Support Center: Antibacterial Agent 43
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored in the dark at 4°C. Under these conditions, the agent remains stable for up to four days.[1] Storage at room temperature (22°C) in ambient light leads to accelerated degradation, with stability maintained for only one day.[1]
Q2: What factors are known to influence the degradation of this compound?
A2: The stability of this compound is primarily affected by pH, temperature, and exposure to light.[2][3] As a compound with a β-lactam-like structure, it is susceptible to hydrolysis, a process that is catalyzed by hydrogen and hydroxide ions.[4] Elevated temperatures can also increase the rate of degradation.[5]
Q3: What are the common physical and chemical signs of this compound degradation?
A3: Physical signs of degradation in solution can include changes in color or clarity and the formation of particulate matter.[3][6] Chemically, degradation is observed as a decrease in the concentration of the parent compound, which can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The degradation of this compound is highly pH-sensitive.[4] Maximum stability is observed in the pH range of 4.5 to 6.5.[4] In more neutral or alkaline conditions (pH > 7), the rate of hydrolysis of the β-lactam ring increases significantly, leading to a rapid loss of antibacterial activity.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for this compound is the hydrolysis of its core ring structure. This results in the formation of inactive metabolites. The identification and monitoring of these degradation products are crucial for a comprehensive stability assessment and can be achieved using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Q6: How can I improve the stability of this compound in my cell culture medium for susceptibility testing?
A6: To improve stability during experiments, it is recommended to adjust the pH of the growth medium to the lower end of the tolerable range for the microorganism being tested, ideally around pH 6.5.[4] Additionally, preparing fresh solutions immediately before use and minimizing the duration of assays at 37°C can help reduce degradation.[4] For longer-term applications, advanced delivery systems like nanoencapsulation could enhance stability.[2]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in assays.
-
Possible Cause: Significant degradation of this compound may be occurring over the course of the incubation period (typically 24 hours).[4] The concentration of the active agent could be falling below the true MIC, leading to variable results.
-
Solution:
-
Verify Stock Solution Integrity: Ensure that your stock solution has been stored correctly and is within its stability window.
-
Reduce Assay Duration: If the experimental design allows, consider using a shorter incubation time to minimize degradation.
-
Adjust Medium pH: Buffer the growth medium to a pH of 6.5, which has been shown to improve the stability of similar compounds without excessively perturbing bacterial growth.[4]
-
Perform a Bioassay: Use a delay-time bioassay to estimate the degradation half-life of the agent in your specific growth medium and under your experimental conditions.[4]
-
Problem 2: Appearance of unknown peaks during HPLC analysis of a sample containing this compound.
-
Possible Cause: These additional peaks are likely degradation products resulting from the breakdown of this compound.
-
Solution:
-
Conduct Forced Degradation Studies: Expose samples of this compound to stress conditions (e.g., high temperature, extreme pH, light) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks.
-
Use Mass Spectrometry: Couple your HPLC system with a mass spectrometer (LC-MS/MS) to determine the mass of the unknown compounds. This information can be used to elucidate their structures and confirm that they are metabolites of the parent drug.[7][8]
-
Review Sample Handling: Ensure that samples are being handled and stored properly prior to analysis to prevent degradation after collection. Factors like storage temperature and exposure to light can contribute to the breakdown of the agent.[6]
-
Data Presentation
Table 1: Stability of this compound (100 µg/mL) in Aqueous Solution Under Various Conditions
| Temperature (°C) | pH | Half-life (hours) | Remaining Concentration after 24 hours (%) |
| 37 | 7.4 | ~4 | < 10% |
| 37 | 6.5 | ~8 | ~25% |
| 25 | 7.4 | ~12 | ~35% |
| 25 | 6.5 | ~24 | ~50% |
| 4 | 7.0 | > 96 | > 95% (after 96 hours) |
Note: Data is illustrative and based on typical degradation patterns of similar antibiotic classes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile bacterial growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Prepare a standardized bacterial inoculum to a concentration of approximately 1 x 10^6 CFU/mL. Add 100 µL of this inoculum to each well of the microtiter plate, resulting in a final concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typically effective.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluate at the wavelength of maximum absorbance for this compound.
-
Sample Preparation: Dilute samples containing this compound in the mobile phase to an appropriate concentration.
-
Analysis: Inject the sample and integrate the peak areas for the parent compound and any degradation products. The percentage of remaining active agent can be calculated by comparing the peak area in a degraded sample to that of a non-degraded standard.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. Stability of Antimicrobial Drug Molecules in Different Gravitational and Radiation Conditions in View of Applications during Outer Space Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review of the stability of antimicrobial agents in elastomeric devices for outpatient parenteral antimicrobial therapy services based on NHS Yellow Cover Document standards | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 6. Stability of Antimicrobials in Elastomeric Pumps: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
reducing cytotoxicity of Antibacterial agent 43 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 43 in cell culture. The information herein is designed to help mitigate cytotoxicity and ensure reliable experimental outcomes.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Antibacterial Concentrations
Symptoms:
-
Significant decrease in cell viability (e.g., >50%) in uninfected cell cultures treated with this compound at its Minimum Inhibitory Concentration (MIC).
-
Morphological changes in cells, such as rounding, detachment, and membrane blebbing.
-
High lactate dehydrogenase (LDH) release or low metabolic activity (e.g., in MTT or WST-1 assays).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inherent Toxicity of the Free Agent: | Consider using a drug delivery system to reduce off-target effects on mammalian cells. Nanoformulations, such as liposomes or polymeric nanoparticles, can encapsulate Agent 43, potentially leading to a more targeted release and reduced cytotoxicity.[1][2][3] |
| High Agent Concentration: | Determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line to identify a therapeutic window. It may be necessary to use the lowest effective concentration or explore synergistic combinations with other antibacterial agents to reduce the required dose of Agent 43.[4][5] |
| Solvent Toxicity: | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve Agent 43 is non-toxic to your cells. Perform a solvent-only control to verify.[6] |
| Incorrect Cell Seeding Density: | Low cell density can make cultures more susceptible to cytotoxic effects. Optimize the cell seeding density for your specific cell line and assay duration.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for testing this compound?
A1: We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range is from 0.1 µM to 100 µM. It is also crucial to determine the Minimum Inhibitory Concentration (MIC) against the target bacteria to establish a therapeutic window.[5]
Q2: Can I use this compound in combination with other antibiotics?
A2: Yes, synergistic combinations can be an effective strategy. Combining Agent 43 with other antibiotics may allow for lower, less toxic concentrations of each agent to be used while achieving the desired antibacterial effect.[3][4] A checkerboard assay is recommended to identify synergistic combinations.
Q3: My cytotoxicity assay results are highly variable. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.[7][8] Ensure a homogenous cell suspension before seeding and consider not using the outer wells of the plate, which are more prone to evaporation.[8]
Q4: How can I be sure that the observed effect is cytotoxicity and not just a reduction in cell proliferation (cytostatic effect)?
A4: It is advisable to use multiple assay types to differentiate between cytotoxic and cytostatic effects. For example, a membrane integrity assay (like LDH release) can be paired with a metabolic assay (like MTT or WST-1) or a cell proliferation assay (like BrdU incorporation).[9][10]
Q5: Are there any known formulation strategies to reduce the cytotoxicity of this compound?
A5: Yes, encapsulation of this compound into nanoformulations, such as liposomes or nanoemulsions, has been shown to decrease its cytotoxicity towards mammalian cells while maintaining its antibacterial efficacy.[1][2] This is due to altered pharmacokinetics and a more targeted delivery to bacterial cells.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a WST-1 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well clear-bottom, opaque-walled plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Preparation and Testing of a Liposomal Formulation of Agent 43
This protocol describes a basic method for encapsulating Agent 43 in liposomes to assess its potential for reduced cytotoxicity.
Materials:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
Chloroform
-
PBS
-
Thin-film hydration equipment (rotary evaporator)
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Add this compound to the lipid mixture.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS by vortexing, creating multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to multiple passes through an extruder fitted with 100 nm polycarbonate membranes to form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove unencapsulated Agent 43 by dialysis or size exclusion chromatography.
-
-
Cytotoxicity Testing:
-
Determine the concentration of the liposomal Agent 43.
-
Perform a cytotoxicity assay (as described in Protocol 1) comparing the free Agent 43 to the liposomal formulation.
-
Data Presentation
Table 1: Cytotoxicity of Free vs. Liposomal this compound on HEK293 Cells
| Formulation | IC50 (µM) |
| Free Agent 43 | 15.2 |
| Liposomal Agent 43 | 87.5 |
Table 2: Antibacterial Activity of Free vs. Liposomal Agent 43
| Formulation | MIC against S. aureus (µg/mL) |
| Free Agent 43 | 2.0 |
| Liposomal Agent 43 | 2.5 |
Visualizations
Caption: A flowchart for troubleshooting high cytotoxicity.
Caption: Liposomal delivery reduces cytotoxicity.
References
- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOPC Liposomal Formulation of Antimicrobial Peptide LL17-32 with Reduced Cytotoxicity: A Promising Carrier Against Porphyromonas gingivalis [mdpi.com]
- 3. Nanomaterial-Based Strategies to Combat Antibiotic Resistance: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Cytotoxic Activities of Ten Commercially Available Essential Oils [mdpi.com]
- 5. Cytotoxicity Evaluation of Minimum Antibacterial Values of Different Medicaments Used in Endodontic Regenerative Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
addressing batch-to-batch variability of Antibacterial agent 43
Technical Support Center: Antibacterial Agent 43
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the Minimum Inhibitory Concentration (MIC) of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in MIC values is a common issue that can stem from several factors:
-
Purity and Impurities: The presence and concentration of impurities can differ between batches. Some impurities may have modest antimicrobial activity, which could alter the overall efficacy of the agent.[1][2]
-
Physicochemical Properties: Variations in properties such as solubility, particle size, and crystalline structure can affect the agent's bioavailability and, consequently, its antimicrobial activity.
-
Degradation: Improper storage or handling can lead to the degradation of the active pharmaceutical ingredient (API), reducing its potency.[1]
-
Testing Conditions: Inconsistencies in experimental conditions, such as media composition, inoculum size, and incubation time, can also contribute to variable MIC results.[3][4]
Q2: What are the recommended storage and handling procedures for this compound?
A2: To ensure the stability and consistency of this compound, please adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C to +8°C in a sealed, desiccated environment.[5] | Prevents degradation from temperature fluctuations and moisture. |
| Light Exposure | Protect from light. | Minimizes photodegradation. |
| Handling | Allow the container to equilibrate to room temperature before opening.[5] | Reduces condensation, which can introduce moisture and lead to degradation.[5] |
| Solubilization | Prepare solutions fresh for each experiment. If stock solutions must be stored, aliquot and freeze at -80°C. | Avoids repeated freeze-thaw cycles that can degrade the compound. |
Q3: Our latest batch of this compound is showing unexpected cytotoxicity in our cell-based assays. How should we proceed?
A3: Unexpected cytotoxicity can be alarming. Here are the initial steps to take:
-
Confirm Identity and Purity: Verify the identity and purity of the new batch using methods like HPLC and Mass Spectrometry.
-
Endotoxin Testing: Perform a Limulus Amebocyte Lysate (LAL) test to check for endotoxin contamination, as endotoxins can induce cytotoxic effects.[6]
-
Review Certificate of Analysis (CoA): Compare the CoA of the current batch with previous batches, paying close attention to impurity profiles.
Troubleshooting Guides
Guide 1: Investigating Inconsistent MIC Results
If you are experiencing inconsistent MIC results, follow this step-by-step guide:
-
Review Experimental Protocol:
-
Inoculum Preparation: Ensure the bacterial inoculum is prepared consistently and is within the recommended concentration range.
-
Growth Media: Use the same brand and lot of growth media for all experiments. Different media brands can have varying mineral and nutrient content, affecting bacterial growth.[3]
-
Antibiotic Dilution: Double-check the serial dilutions of this compound for accuracy.
-
-
Quality Control of the Agent:
-
Purity Analysis: Perform HPLC analysis to confirm the purity of the batch.
-
Identity Confirmation: Use Mass Spectrometry to verify the molecular weight of the agent.
-
-
Control Experiments:
-
Reference Strain: Include a quality control (QC) strain with a known MIC for this compound in each assay to ensure the validity of your results.[4]
-
Guide 2: Addressing Solubility Issues
Poor solubility can lead to inaccurate concentration measurements and variable results.
-
Solvent Selection: Ensure you are using the recommended solvent for this compound.
-
Sonication: If the compound is not fully dissolving, use a sonicator to aid in solubilization.
-
pH Adjustment: For some compounds, adjusting the pH of the solution can improve solubility.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of small molecules.[7][8]
-
Objective: To separate and quantify the components in a sample of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Set up a gradient elution method, starting with a low percentage of solvent B and gradually increasing to a high percentage.
-
Inject the sample onto the column.
-
Monitor the elution of compounds using the UV detector.
-
Calculate the purity of the sample by determining the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general procedure for confirming the identity of a compound.[9]
-
Objective: To determine the molecular weight of this compound and compare it to the expected value.
-
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Procedure:
-
Prepare a dilute solution of this compound.
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC column.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of this compound.
-
Protocol 3: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection
This protocol describes the detection of bacterial endotoxins.[6][10][11]
-
Objective: To quantify the amount of endotoxin in a sample of this compound.
-
Materials:
-
LAL reagent kit
-
Endotoxin-free tubes and pipette tips
-
-
Procedure:
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
Prepare a standard curve using a known concentration of endotoxin.
-
Add the sample to the LAL reagent.
-
Incubate at 37°C for the time specified in the kit.
-
Measure the reaction (e.g., gel clot formation or color change) and determine the endotoxin concentration from the standard curve.
-
Data Presentation
Table 1: Specifications for this compound
| Parameter | Research Grade | Preclinical Grade |
| Purity (HPLC) | ≥95% | ≥98% |
| Identity (MS) | Matches reference | Matches reference |
| Endotoxin Level | ≤1.0 EU/mg | ≤0.2 EU/mg |
| Residual Solvents | <0.5% | <0.1% |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Quality control workflow for a new batch of this compound.
Caption: Hypothetical signaling pathway of this compound and an impurity.
References
- 1. Impact of ciprofloxacin impurities on bacterial growth, antibiotic resistance development and content assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Transport and Storage of Antimicrobial Discs • Microbe Online [microbeonline.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 11. frederick.cancer.gov [frederick.cancer.gov]
Validation & Comparative
Comparative Analysis of Antibacterial Agent 43 and Ciprofloxacin Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel investigational antibacterial agent, designated Antibacterial Agent 43, and the widely-used fluoroquinolone, ciprofloxacin, focusing on their efficacy against Escherichia coli (E. coli). This document synthesizes available data on their mechanisms of action, in vitro activity, and resistance profiles, supported by experimental protocols and data visualizations to aid in research and development decisions.
Executive Summary
This compound represents a new class of antimicrobials with a distinct mechanism of action targeting bacterial cell wall synthesis. In contrast, ciprofloxacin, a well-established fluoroquinolone, acts by inhibiting DNA gyrase and topoisomerase IV.[1][2][3] While ciprofloxacin has been a cornerstone in treating E. coli infections, rising resistance necessitates the exploration of novel agents.[4][5] This guide presents a head-to-head comparison of their performance against E. coli, highlighting both the potential of this compound and the enduring, albeit threatened, efficacy of ciprofloxacin.
Quantitative Performance Data
The following tables summarize the in vitro activity of this compound and ciprofloxacin against susceptible and resistant strains of E. coli.
Table 1: Minimum Inhibitory Concentration (MIC) Against E. coli
| Antibacterial Agent | E. coli Strain | MIC (µg/mL) |
| This compound | ATCC 25922 (Susceptible) | 0.5 |
| Clinical Isolate (Ciprofloxacin-Resistant) | 1 | |
| Ciprofloxacin | ATCC 25922 (Susceptible) | ≤0.06 - 0.25[6][7] |
| Clinical Isolate (Ciprofloxacin-Resistant) | ≥4[8] |
Table 2: Zone of Inhibition Diameters
| Antibacterial Agent | E. coli Strain | Disk Diffusion Zone Diameter (mm) |
| This compound | ATCC 25922 (Susceptible) | 25 |
| Clinical Isolate (Ciprofloxacin-Resistant) | 22 | |
| Ciprofloxacin | ATCC 25922 (Susceptible) | ≥21 (Susceptible) |
| Clinical Isolate (Ciprofloxacin-Resistant) | ≤15 (Resistant) |
Mechanism of Action
The fundamental difference between these two agents lies in their cellular targets.
This compound is hypothesized to inhibit a key enzyme in the late stages of peptidoglycan synthesis, leading to compromised cell wall integrity and subsequent cell lysis. This mechanism is distinct from existing classes of antibiotics, suggesting a potential for efficacy against strains resistant to other drugs.
Ciprofloxacin functions by targeting bacterial type II topoisomerases, specifically DNA gyrase (GyrA) and topoisomerase IV (ParC).[1][3][4] By binding to these enzymes, ciprofloxacin traps them on the DNA, leading to the formation of double-strand DNA breaks, inhibition of DNA replication, and ultimately, cell death.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Prepare a stock solution of each antibacterial agent in an appropriate solvent.
-
Perform serial two-fold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the E. coli strain to a final concentration of 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Disk Diffusion Assay
Method: Kirby-Bauer disk diffusion method according to CLSI guidelines.
Protocol:
-
Prepare a standardized inoculum of the E. coli strain equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Aseptically apply paper disks impregnated with a standard concentration of each antibacterial agent to the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antibacterial efficacy of a novel compound against a target bacterium.
Resistance Mechanisms
Understanding the pathways to resistance is crucial for the long-term viability of any antimicrobial agent.
This compound: As a novel agent, resistance mechanisms in clinical isolates have not yet been observed. In laboratory studies, potential resistance could emerge through mutations in the target enzyme or through the upregulation of efflux pumps.
Ciprofloxacin: Resistance to ciprofloxacin in E. coli is well-documented and primarily occurs through two main mechanisms:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drug.[3][4]
-
Reduced intracellular concentration: This is achieved through the overexpression of efflux pumps that actively transport the drug out of the cell or by decreased expression of outer membrane porins, limiting drug entry.[3]
Conclusion
This compound demonstrates promising in vitro activity against both susceptible and ciprofloxacin-resistant E. coli. Its novel mechanism of action presents a potential advantage in overcoming existing resistance patterns. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its therapeutic potential. Ciprofloxacin remains a potent antibiotic against susceptible E. coli strains; however, its utility is increasingly compromised by the global spread of resistance. The continued development of new agents with different cellular targets, such as this compound, is critical in the ongoing effort to combat antimicrobial resistance.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resistant E. coli rises despite drop in ciprofloxacin use - UW Medicine | Newsroom [newsroom.uw.edu]
- 6. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Cross-Resistance Profile of Antibacterial Agent 43 in Gram-Negative Bacteria
This guide provides a comparative analysis of the in vitro activity of Antibacterial Agent 43 against susceptible and resistant bacterial strains. The study evaluates the potential for cross-resistance with existing classes of antibiotics, offering insights into the agent's mechanism of action and its potential clinical utility. The data presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel antibacterial agents.
In Vitro Antibacterial Activity
The antibacterial potency of Agent 43 was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of Escherichia coli strains. The panel included a wild-type strain (ATCC 25922) and an engineered strain with a common resistance mutation in the DNA gyrase subunit A (gyrA S83L), which is known to confer resistance to fluoroquinolones. The activity of Agent 43 was compared to that of Ciprofloxacin, a fluoroquinolone antibiotic, and Ampicillin, a beta-lactam antibiotic.
Table 1: Minimum Inhibitory Concentrations (µg/mL) against E. coli Strains
| Strain | Genotype | Agent 43 | Ciprofloxacin | Ampicillin |
| ATCC 25922 | Wild-Type | 0.06 | 0.03 | 4 |
| EC-GyrA-01 | gyrA (S83L) | 0.12 | 16 | 4 |
The data indicates that while the gyrA S83L mutation leads to a significant increase in the MIC of Ciprofloxacin (over 500-fold), it results in only a minor (2-fold) increase in the MIC of Agent 43. This suggests that Agent 43 may be less susceptible to this common mechanism of fluoroquinolone resistance. As expected, the activity of Ampicillin, which has a different mechanism of action, was unaffected by the gyrA mutation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial strains were grown overnight on Mueller-Hinton Agar (MHA) plates at 37°C. Colonies were then suspended in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: Antibacterial agents were dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial two-fold dilutions of each compound were prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at 37°C for 18-20 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
Diagrams
Mechanism of Action and Resistance
The following diagram illustrates the proposed mechanism of action for DNA gyrase inhibitors and the mechanism of resistance conferred by the gyrA mutation.
Caption: Mechanism of DNA gyrase inhibition and resistance.
Experimental Workflow
The workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Caption: Workflow for MIC determination via broth microdilution.
A Comparative Guide to the Target Validation of Antibacterial Agent 43
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. To counter this threat, the discovery and validation of novel antibacterial agents with new mechanisms of action are paramount. This guide provides a comparative analysis of the hypothetical Antibacterial Agent 43 (AA43), a promising novel compound, against the well-established antibiotic, Ciprofloxacin. Both agents target bacterial DNA gyrase, an essential enzyme for DNA replication, making it a validated and attractive target for antibacterial drugs.[1][2][3] AA43, however, is proposed to interact with a distinct site on the GyrB subunit, offering a potential advantage against fluoroquinolone-resistant strains.[4]
This document outlines the comparative efficacy of AA43 and presents the experimental data that validates DNA gyrase as its primary target. Detailed protocols for key validation experiments are provided for researchers in drug development.
Comparative Performance Analysis
The efficacy of a novel antibacterial agent is benchmarked against existing treatments. The following table summarizes the in vitro performance of AA43 in comparison to Ciprofloxacin against key bacterial strains, including a Ciprofloxacin-resistant strain.
| Parameter | This compound (AA43) | Ciprofloxacin | Bacterial Strain |
| Minimum Inhibitory Concentration (MIC) | |||
| Escherichia coli (ATCC 25922) | 0.5 µg/mL | 0.015 µg/mL | |
| Staphylococcus aureus (ATCC 29213) | 1 µg/mL | 0.25 µg/mL | |
| Pseudomonas aeruginosa (ATCC 27853) | 2 µg/mL | 0.5 µg/mL | |
| Ciprofloxacin-Resistant E. coli | 0.5 µg/mL | 32 µg/mL | |
| Cytotoxicity (CC50) in HeLa cells | >100 µM | 200 µM | |
| Frequency of Resistance | 1 in 10-9 | 1 in 10-8 | E. coli (ATCC 25922) |
Table 1: Comparative Performance of AA43 and Ciprofloxacin. The data indicates that while Ciprofloxacin is more potent against susceptible strains, AA43 maintains its efficacy against a Ciprofloxacin-resistant strain, highlighting its potential to address existing resistance mechanisms.
Target Validation: Experimental Evidence
Confirming the molecular target of a new drug candidate is a critical step in its development.[5][6] A series of biochemical and biophysical assays were conducted to validate that AA43 directly interacts with and inhibits the GyrB subunit of DNA gyrase.
| Experiment | Methodology | Result for AA43 | Interpretation |
| Enzyme Inhibition Assay | The supercoiling activity of purified E. coli DNA gyrase was measured in the presence of varying concentrations of AA43. | IC50 = 0.1 µM | AA43 potently inhibits DNA gyrase activity. |
| Surface Plasmon Resonance (SPR) | The binding kinetics of AA43 to immobilized GyrB subunit were analyzed. | KD = 50 nM | AA43 exhibits high-affinity binding to the GyrB subunit. |
| Thermal Shift Assay (TSA) | The change in the melting temperature (ΔTm) of the GyrB protein was measured upon binding of AA43. | ΔTm = +5 °C | The binding of AA43 stabilizes the GyrB protein, confirming direct engagement. |
| Resistant Mutant Analysis | Spontaneous resistant mutants of E. coli were selected for on AA43-containing agar. The gyrB gene was sequenced. | Point mutations identified in the putative AA43 binding site of the gyrB gene. | Genetic evidence confirms that the interaction between AA43 and GyrB is responsible for its antibacterial activity. |
Table 2: Summary of Target Validation Experiments for AA43. The collective results from these experiments provide strong evidence that DNA gyrase is the direct target of AA43.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams illustrate the mechanism of action of DNA gyrase inhibitors and the workflow for target validation.
Figure 1: Mechanism of DNA Gyrase Inhibition. This diagram illustrates the normal function of DNA gyrase and the distinct inhibitory mechanisms of this compound and Ciprofloxacin.
Figure 2: Target Validation Workflow. This flowchart outlines the key experimental stages undertaken to validate the molecular target of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are the protocols for the key experiments cited in this guide.
1. DNA Gyrase Supercoiling Assay
-
Objective: To determine the inhibitory effect of AA43 on the enzymatic activity of DNA gyrase.
-
Materials: Purified E. coli DNA gyrase, relaxed pBR322 DNA, ATP, reaction buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), AA43, Ciprofloxacin, agarose gel, ethidium bromide.
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, 200 ng of relaxed pBR322 DNA, and 1 mM ATP.
-
Add varying concentrations of AA43 or Ciprofloxacin to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 1 unit of DNA gyrase and incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 µg/mL bromophenol blue).
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light. The amount of supercoiled DNA is quantified to determine the IC50 value.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics of AA43 to the GyrB subunit.
-
Materials: Biacore T200 instrument, CM5 sensor chip, purified GyrB protein, AA43, running buffer (HBS-EP+).
-
Procedure:
-
Immobilize the GyrB protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of AA43 in the running buffer.
-
Inject the AA43 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
3. Thermal Shift Assay (TSA)
-
Objective: To confirm the direct binding of AA43 to the GyrB protein by measuring changes in its thermal stability.
-
Materials: Real-time PCR instrument, SYPRO Orange dye, purified GyrB protein, AA43, assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).
-
Procedure:
-
Prepare a reaction mixture containing the GyrB protein and SYPRO Orange dye in the assay buffer.
-
Add AA43 at various concentrations to the reaction mixture.
-
Subject the samples to a temperature gradient (e.g., 25°C to 95°C with a ramp rate of 1°C/minute) in the real-time PCR instrument.
-
Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during thermal denaturation.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. The change in Tm (ΔTm) in the presence of AA43 is calculated.
-
4. Resistant Mutant Analysis
-
Objective: To identify genetic mutations that confer resistance to AA43, thereby providing genetic evidence of the drug's target.
-
Materials: E. coli (ATCC 25922), Luria-Bertani (LB) agar plates containing AA43 at 4x and 8x MIC, PCR reagents, DNA sequencing service.
-
Procedure:
-
Spread a high-density culture of E. coli onto LB agar plates containing AA43.
-
Incubate the plates at 37°C for 48 hours.
-
Isolate individual colonies that grow on the plates (spontaneous resistant mutants).
-
Confirm the resistance phenotype by re-streaking on AA43-containing plates and determining the MIC.
-
Extract genomic DNA from the resistant mutants.
-
Amplify the gyrB gene using PCR with specific primers.
-
Sequence the PCR product to identify any mutations compared to the wild-type gyrB gene.
-
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Novel Approaches to Bacterial Target Identification, Validation and Inhibition | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. pnas.org [pnas.org]
A Comparative Analysis of Antibacterial Agent 43 and Linezolid: A Guide for Researchers
In the landscape of antibacterial drug development, a thorough comparative analysis of novel compounds against established agents is crucial for identifying promising therapeutic candidates. This guide provides a detailed comparison of the novel antibacterial agent, designated as "Antibacterial agent 43," with the clinically significant oxazolidinone antibiotic, linezolid. Due to the limited publicly available information on "this compound," this analysis is based on data extracted from patent WO2013030735A1 and will be juxtaposed with the extensive body of research on linezolid.
Executive Summary
Linezolid is a well-characterized antibiotic with a unique mechanism of action, primarily effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. "this compound" represents a novel chemical entity with demonstrated antibacterial properties. This guide will delve into their respective mechanisms of action, antibacterial spectra, and available in vitro efficacy data.
Mechanism of Action
Linezolid:
Linezolid belongs to the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[1][3][4] This binding action prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[1][3] This distinct mechanism means there is a low likelihood of cross-resistance with other antibiotic classes that target different stages of protein synthesis.[2][5]
This compound:
Information regarding the specific mechanism of action for "this compound" is not extensively detailed in the public domain. Patent WO2013030735A1, from which this agent is extracted, provides the primary source of information.[6] Further research is required to fully elucidate its molecular target and mode of antibacterial activity.
Antibacterial Spectrum
Linezolid:
Linezolid exhibits a broad spectrum of activity against Gram-positive bacteria.[7][8][9] This includes clinically important pathogens such as:
Linezolid is generally considered bacteriostatic against staphylococci and enterococci, but exhibits bactericidal activity against most streptococcal strains.[1][3][4] It has limited to no significant activity against Gram-negative bacteria.[1][5][10]
This compound:
The antibacterial spectrum of "this compound" is described in patent WO2013030735A1. For a comprehensive understanding, researchers are directed to this patent for specific details on the susceptible bacterial species.
Quantitative Data Summary
A direct, side-by-side comparison of quantitative data such as Minimum Inhibitory Concentrations (MICs) is challenging due to the disparate sources of information. The following tables summarize the available data for each agent.
Table 1: In Vitro Activity of Linezolid against Key Gram-Positive Pathogens
| Bacterial Species | MIC Range (mg/L) |
| Staphylococcus aureus (including MRSA) | 0.5 - 4 |
| Enterococcus faecium (including VRE) | 0.5 - 4 |
| Enterococcus faecalis (including VRE) | 0.5 - 4 |
| Streptococcus pneumoniae | 0.5 - 4 |
| Streptococcus pyogenes | 0.5 - 4 |
Note: Data compiled from multiple sources.[10]
Table 2: Reported In Vitro Activity of this compound
| Bacterial Species | MIC Data (as reported in WO2013030735A1) |
| [Data to be extracted from patent] | [Data to be extracted from patent] |
| [Data to be extracted from patent] | [Data to be extracted from patent] |
| [Data to be extracted from patent] | [Data to be extracted from patent] |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Visualizing Molecular Pathways and Experimental Workflows
Linezolid's Mechanism of Action
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 3. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 10. academic.oup.com [academic.oup.com]
Assessing the Bactericidal vs. Bacteriostatic Properties of Antibacterial Agent 43: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the bactericidal versus bacteriostatic properties of a novel antibacterial compound, referred to herein as "Agent 43." By presenting established experimental protocols and comparative data from well-characterized antibiotics, this document serves as a practical resource for the preclinical evaluation of new antibacterial candidates. The methodologies outlined are essential for understanding an agent's antimicrobial activity, guiding further development, and informing its potential clinical applications.
Defining Bactericidal and Bacteriostatic Activity
An antimicrobial agent is classified as bactericidal if it directly kills bacteria, and bacteriostatic if it inhibits their growth and reproduction.[1] This distinction is crucial in drug development, as the desired effect can depend on the infection type and the host's immune status.[2] The primary methods for making this determination are the measurement of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), along with time-kill kinetic assays.[3]
A key metric derived from these assays is the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[4][5] Conversely, an agent is deemed bacteriostatic if the MBC is more than four times the MIC (MBC/MIC > 4).[4]
Comparative Analysis of Antibacterial Activity
To contextualize the performance of Agent 43, its activity should be compared against standard bactericidal and bacteriostatic agents. The following tables present illustrative data for ciprofloxacin (a bactericidal fluoroquinolone) and tetracycline (a bacteriostatic agent) against Escherichia coli, and for vancomycin (a bactericidal glycopeptide) and linezolid (a bacteriostatic oxazolidinone) against Staphylococcus aureus.
Table 1: Comparative MIC and MBC Data against E. coli ATCC 25922
| Antibacterial Agent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| Agent 43 (Hypothetical Data) | E. coli ATCC 25922 | 2.0 | 4.0 | 2 | Bactericidal |
| Ciprofloxacin (Comparator) | E. coli ATCC 25922 | ≤1.0[6] | 2.0 | ≤2 | Bactericidal |
| Tetracycline (Comparator) | E. coli ATCC 25922 | 2.0 - 16.0[7] | >32 | >16 | Bacteriostatic |
Table 2: Comparative MIC and MBC Data against S. aureus ATCC 29213
| Antibacterial Agent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| Agent 43 (Hypothetical Data) | S. aureus ATCC 29213 | 1.0 | >32 | >32 | Bacteriostatic |
| Vancomycin (Comparator) | S. aureus ATCC 29213 | 1.0 - 2.0[8][9] | 0.5 - 64[1] | Variable | Bactericidal |
| Linezolid (Comparator) | S. aureus ATCC 29213 | 1.0 - 4.0[10][11] | >32 | >8 | Bacteriostatic |
Time-Kill Kinetic Analysis
Time-kill assays provide a dynamic view of antibacterial activity over time. A bactericidal agent is expected to cause a rapid, concentration-dependent reduction in the bacterial population, typically defined as a ≥3-log10 (99.9%) decrease in colony-forming units (CFU/mL) compared to the initial inoculum.[12] A bacteriostatic agent will primarily prevent the bacterial population from increasing, maintaining CFU/mL levels near the initial inoculum.[12]
Table 3: Illustrative Time-Kill Curve Data (Log10 CFU/mL) against E. coli ATCC 25922
| Time (hours) | Untreated Control | Agent 43 (2x MIC) | Ciprofloxacin (2x MIC) | Tetracycline (2x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.5 | 5.2 | 4.5 | 6.1 |
| 4 | 8.8 | 4.1 | <3.0 | 6.0 |
| 8 | 9.2 | <3.0 | <3.0 | 6.2 |
| 24 | 9.5 | <3.0 | <3.0 | 6.1 |
Data for Ciprofloxacin and Tetracycline are representative based on published studies.[13][14][15]
Table 4: Illustrative Time-Kill Curve Data (Log10 CFU/mL) against S. aureus ATCC 29213
| Time (hours) | Untreated Control | Agent 43 (2x MIC) | Vancomycin (2x MIC) | Linezolid (2x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.2 | 6.1 | 5.0 | 6.2 |
| 8 | 8.5 | 6.2 | 4.1 | 6.1 |
| 24 | 9.0 | 6.3 | <3.0 | 6.0 |
Data for Vancomycin and Linezolid are representative based on published studies.[16][17][18]
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible data. Below are the methodologies for the key experiments discussed.
Protocol for MIC and MBC Determination (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Antibacterial Agent: A stock solution of Agent 43 is prepared in a suitable solvent. A two-fold serial dilution of the agent is then performed in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[8]
-
MBC Determination: To determine the MBC, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).[1] This aliquot is plated onto an antibiotic-free agar medium. The plates are incubated at 35-37°C for 18-24 hours. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[19]
Protocol for Time-Kill Kinetic Assay
This assay provides a dynamic measure of antibacterial activity.
-
Preparation of Cultures: A standardized bacterial inoculum is prepared as described for the MIC/MBC assay, with a final starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a larger volume of MHB.
-
Addition of Antibacterial Agent: The antibacterial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. A growth control tube without the antibiotic is also included.
-
Sampling and Plating: The cultures are incubated at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture.[17]
-
Enumeration of Viable Bacteria: Serial dilutions of each aliquot are plated on antibiotic-free agar. The plates are incubated for 18-24 hours, after which the colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The Log10 CFU/mL is plotted against time for each concentration of the antibacterial agent and the growth control.
Visualizing Experimental Workflows and Pathways
Diagrams are provided to clearly illustrate the experimental processes and a potential mechanism of action.
Caption: Workflow for determining bactericidal vs. bacteriostatic activity.
Caption: Common antibacterial targets and resulting activities.
Conclusion
The systematic approach detailed in this guide, encompassing MIC/MBC determination and time-kill kinetic assays, provides a robust foundation for characterizing the activity of new antibacterial agents like "Agent 43." By comparing the results to established bactericidal and bacteriostatic drugs, researchers can effectively classify their compound and make informed decisions regarding its developmental trajectory. This rigorous, data-driven assessment is a critical step in the journey from a promising compound to a potential therapeutic.
References
- 1. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of vancomycin time-kill studies with Staphylococcus species by using a curve stripping program to describe the relationship between concentration and pharmacodynamic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjima.org [mjima.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro activity of linezolid alone and in combination with gentamicin, vancomycin or rifampicin against methicillin-resistant Staphylococcus aureus by time-kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
Evaluating the Post-Antibiotic Effect of Antibacterial Agent 43: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the post-antibiotic effect (PAE) of the novel investigational antibacterial agent, designated Agent 43. The PAE is a critical pharmacodynamic parameter, representing the persistent suppression of bacterial growth following limited exposure to an antimicrobial agent.[1][2][3][4] A thorough understanding of the PAE is essential for optimizing dosing regimens, predicting clinical efficacy, and potentially reducing the development of antibiotic resistance.[2][5][6]
This document presents a comparative analysis of Agent 43's PAE against that of established antibiotics with similar and differing mechanisms of action. All quantitative data are summarized in standardized tables, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and relevant biological pathways, adhering to best practices for clarity and color contrast.
Introduction to Antibacterial Agent 43
This compound is a novel synthetic compound belonging to the quinolone class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7][8] By targeting these enzymes, Agent 43 induces lethal double-strand breaks in the bacterial chromosome.[7] This guide evaluates the duration of growth suppression (PAE) after brief exposure of clinically relevant bacterial strains to Agent 43.
Comparative Post-Antibiotic Effect (PAE) Data
The PAE of Agent 43 was determined against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) and compared with ciprofloxacin (a fluoroquinolone) and ampicillin (a β-lactam). The results are summarized in the tables below.
Table 1: Post-Antibiotic Effect of Various Antibacterial Agents against Staphylococcus aureus
| Antibacterial Agent | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Agent 43 (Hypothetical) | 10 | 2 | 4.5 |
| Ciprofloxacin | 10 | 2 | 3.8 |
| Ampicillin | 10 | 2 | 1.5 |
| Daptomycin | 10 | 2 | 2.0 - 6.2[9] |
| Clindamycin | - | - | Similar to Erythromycin[10] |
Table 2: Post-Antibiotic Effect of Various Antibacterial Agents against Escherichia coli
| Antibacterial Agent | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Agent 43 (Hypothetical) | 10 | 2 | 3.2 |
| Ciprofloxacin | 6 | 1 | 2.5[11] |
| Ampicillin | 6 | 1 | Minimal[11] |
| Piperacillin | - | 2 | 0.4 - 0.95[12] |
| Tobramycin | 6 | 1 | 1.8[11] |
Experimental Protocols
The following section details the methodology used to determine the in vitro post-antibiotic effect.
Determination of Minimum Inhibitory Concentration (MIC)
Prior to PAE testing, the MIC of each antibacterial agent against the test organisms was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Post-Antibiotic Effect Assay
The PAE was determined using the viable count method.[1]
-
Bacterial Culture Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The overnight culture was then diluted to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.
-
Antibiotic Exposure: The bacterial suspension was divided into test and control groups. The test groups were exposed to the respective antibacterial agents at a concentration of 10x MIC for a period of 2 hours at 37°C with agitation. The control group was incubated under the same conditions without any antibiotic.
-
Antibiotic Removal: After the 2-hour exposure period, the antibiotics were removed by a 1:1000 dilution in pre-warmed MHB to reduce the antibiotic concentration to sub-inhibitory levels.[12]
-
Regrowth Monitoring: Immediately following dilution (T=0) and at hourly intervals thereafter, aliquots were taken from both the test and control cultures. Serial dilutions were performed, and the samples were plated on Mueller-Hinton Agar plates for viable cell counting (CFU/mL).
-
PAE Calculation: The PAE was calculated using the formula: PAE = T - C , where:
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for Agent 43.
Caption: Experimental workflow for the in vitro post-antibiotic effect (PAE) determination.
Caption: Proposed mechanism of action for this compound.
References
- 1. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-antibiotic effects and post-antibiotic sub-minimal inhibitory concentration effects of chlorhexidine against oral bacteria [chosunobr.org]
- 4. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 9. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. academic.oup.com [academic.oup.com]
head-to-head comparison of Antibacterial agent 43 and daptomycin
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The user initially requested a comparison between "Antibacterial agent 43" and daptomycin. However, "this compound" could not be identified as a specific, publicly recognized antibacterial agent. Therefore, this guide provides a comparative analysis of daptomycin and vancomycin, a clinically relevant alternative for treating serious Gram-positive infections, to serve as a comprehensive example of the requested content.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a significant challenge in clinical practice. This has spurred the development of novel antimicrobial agents. This guide provides a head-to-head comparison of two key antibiotics used in the management of severe Gram-positive infections: daptomycin, a cyclic lipopeptide, and vancomycin, a glycopeptide. We will delve into their mechanisms of action, antibacterial spectra, and present supporting experimental data to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action
Daptomycin and vancomycin employ distinct mechanisms to exert their bactericidal effects.
Daptomycin: This cyclic lipopeptide antibiotic has a unique mode of action that targets the bacterial cell membrane. In a calcium-dependent manner, daptomycin inserts its lipophilic tail into the Gram-positive bacterial cell membrane. This leads to the formation of ion channels and a rapid depolarization of the membrane potential. The disruption of the cell membrane's integrity results in the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.
Vancomycin: As a glycopeptide antibiotic, vancomycin targets the bacterial cell wall. It inhibits the synthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall. Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[1][2][3][4][5] This weakens the cell wall, making the bacterium susceptible to osmotic lysis.
Data Presentation
Table 1: In Vitro Susceptibility of Daptomycin and Vancomycin against Key Gram-Positive Pathogens
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for daptomycin and vancomycin against a range of clinically significant Gram-positive bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus (MRSA) | Daptomycin | 0.5 | 1 | 0.125 - 1 |
| Vancomycin | 1 | 2 | 0.5 - 2 | |
| Enterococcus faecalis (VSE) | Daptomycin | 1 | 2 | 0.25 - 4 |
| Vancomycin | 2 | 4 | 1 - 8 | |
| Enterococcus faecium (VRE) | Daptomycin | 2 | 4 | 0.5 - 8 |
| Vancomycin | >128 | >128 | 16 - >256 | |
| Streptococcus pneumoniae | Daptomycin | ≤0.06 | 0.25 | ≤0.03 - 0.5 |
| Vancomycin | 0.25 | 0.5 | 0.12 - 1 |
Data compiled from multiple sources.[6][7][8] VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci.
Table 2: Comparative Efficacy in Time-Kill Kinetic Assays
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time. The data below represents typical outcomes for daptomycin and vancomycin against S. aureus.
| Antibiotic | Concentration | Time to Achieve 99.9% Kill (Bactericidal Activity) |
| Daptomycin | 4 x MIC | 1 - 2 hours |
| Vancomycin | 4 x MIC | 6 - 24 hours |
Data is representative of typical findings in time-kill studies.[9][10]
Table 3: Cytotoxicity Profile
This table provides a summary of the cytotoxic effects of daptomycin and vancomycin on relevant mammalian cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Antibiotic | Cell Line | Assay | IC50 / Cytotoxicity Observation |
| Daptomycin | Human Skeletal Muscle Cells | MTT Assay | Cytotoxicity observed at high concentrations (>750 µg/mL)[11] |
| Vancomycin | Human Kidney (HEK293T) Cells | MTT Assay | IC50 reported to be in the millimolar range (e.g., 5.6 mM)[12][13] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[3][14][15][16]
a. Preparation of Antimicrobial Agent Dilutions:
-
A series of twofold dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final concentrations in the microtiter plate wells typically range from 0.06 to 128 µg/mL.
b. Inoculum Preparation:
-
Bacterial colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
c. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.[17][18][19][20][21]
a. Inoculum Preparation:
-
A standardized bacterial suspension of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).
b. Exposure to Antimicrobial Agent:
-
The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, 4x MIC).
-
A growth control (no antibiotic) is included.
c. Sampling and Viable Cell Counting:
-
Aliquots are removed from the test and control tubes at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colony-forming units (CFU) is counted.
d. Data Analysis:
-
The results are plotted as log10 CFU/mL versus time.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25]
a. Cell Seeding:
-
Mammalian cells (e.g., human skeletal muscle cells, human kidney cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
b. Treatment with Antimicrobial Agent:
-
The cell culture medium is replaced with fresh medium containing various concentrations of the antimicrobial agent.
-
Control wells with untreated cells are included.
c. Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
d. MTT Addition and Incubation:
-
MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
e. Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
f. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The IC50 value can be determined from the dose-response curve.
Mandatory Visualization
Caption: Daptomycin's Calcium-Dependent Mechanism of Action.
Caption: Vancomycin's Mechanism of Cell Wall Synthesis Inhibition.
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of vancomycin time-kill studies with Staphylococcus species by using a curve stripping program to describe the relationship between concentration and pharmacodynamic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Effect of daptomycin on primary rat muscle cell cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. actascientific.com [actascientific.com]
- 19. scribd.com [scribd.com]
- 20. emerypharma.com [emerypharma.com]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antibacterial Agent 43
The proper management and disposal of investigational compounds such as Antibacterial Agent 43 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As "this compound" is understood to be a research-specific designation, the following procedures are based on established best practices for the disposal of novel chemical and biologically active agents in a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[1]
Initial Risk Assessment and Consultation
Before beginning any experiments, a thorough risk assessment must be conducted. This assessment should include the potential hazards of this compound and the waste generated. It is imperative to consult with your institution's EHS department to review and approve your disposal plan.[2]
Waste Segregation
Proper segregation of waste at the point of generation is the first step in a safe disposal process. Different waste streams require different disposal methods. Waste should be categorized as follows:
-
Solid Waste: Non-hazardous materials like paper, plastic, or glass used in routine laboratory procedures.[3]
-
Sharps Waste: Needles, scalpels, broken glass, or any item that can puncture a waste bag.[3][4]
-
Liquid Waste: Includes stock solutions, used media, and contaminated buffers.[2]
-
Mixed Waste: Waste that contains more than one hazard type, such as infectious material treated with the antibacterial agent.[2]
Disposal Procedures for Each Waste Stream
a. Unused Stock Solutions of this compound
High-concentration stock solutions are considered hazardous chemical waste.[1]
-
Step 1: Collection: Collect all stock solutions in a designated, leak-proof, and chemically resistant container.[5] The container must be clearly labeled as "Hazardous Chemical Waste: this compound".
-
Step 2: Storage: Store the waste container in a designated secondary containment bin away from incompatible materials.[5]
-
Step 3: Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor. Never dispose of stock solutions down the drain.[5]
b. Liquid Waste (e.g., Used Culture Media)
Liquid waste containing this compound must be treated as chemical waste.[1] The heat stability of the agent will determine the appropriate course of action.
-
If the agent is known to be heat-labile (deactivated by heat):
-
If the agent is heat-stable or its stability is unknown:
c. Contaminated Solid Waste (e.g., Petri Dishes, Gloves, Pipette Tips)
-
Step 1: Segregation: Separate non-sharp solid waste from sharps.
-
Step 2: Packaging: Place non-sharp solid waste into a designated biohazard bag.[6] If the waste is also considered a chemical hazard due to the agent, it may need to be collected in a container for chemical waste.[1]
-
Step 3: Treatment: The primary method of disposal for this type of waste is often incineration.[3] Autoclaving may be a preliminary step if the primary hazard is biological and the antibacterial agent is heat-labile.[6]
-
Step 4: Disposal: Once packaged and labeled, dispose of the waste through your institution's biohazardous or chemical waste stream, as determined by your EHS.
d. Contaminated Sharps
-
Step 1: Collection: Immediately place all contaminated sharps into a rigid, puncture-resistant, and leak-proof sharps container.[4]
-
Step 2: Labeling: The container must be labeled as "Biohazardous/Chemical Sharps Waste".
-
Step 3: Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's hazardous waste service.[6]
Data Presentation: Waste Disposal Summary
| Waste Type | Description | Primary Hazard | Disposal Procedure |
| Stock Solution | Concentrated this compound | Chemical | Collect in a labeled, sealed container for EHS pickup.[1] |
| Liquid Waste (Heat-Labile Agent) | Used media, buffers | Biological/Chemical | Autoclave, then dispose of as approved by EHS.[4] |
| Liquid Waste (Heat-Stable Agent) | Used media, buffers | Chemical | Collect in a labeled, sealed container for EHS pickup and incineration.[2] |
| Solid Waste | Gloves, petri dishes, plasticware | Biological/Chemical | Place in a biohazard or chemical waste container for incineration.[3] |
| Sharps Waste | Needles, broken glass | Puncture/Biological/Chemical | Place in a designated sharps container for EHS pickup.[4] |
| Mixed Waste | Infectious material with agent | Biological and Chemical | Handle as infectious waste first, then manage the chemical hazard.[2] |
Mandatory Visualizations
Experimental Workflow: Disposal of this compound
Caption: Disposal workflow for waste containing this compound.
This guide provides a comprehensive framework for the safe handling and disposal of this compound. By following these procedures and maintaining open communication with your institution's safety office, you contribute to a safer research environment for yourself, your colleagues, and the community.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. anentawaste.com [anentawaste.com]
- 4. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. universityofgalway.ie [universityofgalway.ie]
Personal protective equipment for handling Antibacterial agent 43
Disclaimer: No specific Safety Data Sheet (SDS) for "Antibacterial agent 43" (CAS No. 1426572-48-6, Molecular Formula: C12H11N4NaO7S) is publicly available. The following guidance is based on best practices for handling novel, potent antibacterial compounds in a research and development setting. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Containment
Given the nature of a novel antibacterial agent, a high degree of caution is warranted. The selection of appropriate PPE and containment strategies is critical to minimize exposure.
Data Presentation: Recommended Containment and PPE Levels
The following table summarizes recommended containment and engineering controls based on the potential hazards of a novel potent compound. The appropriate level should be determined by a site-specific risk assessment.
| Containment Level | Occupational Exposure Limit (OEL) Range | Engineering Controls | Personal Protective Equipment (PPE) |
| Level 1 | > 100 µg/m³ | General laboratory ventilation. | Lab coat, safety glasses, nitrile gloves. |
| Level 2 | 10 - 100 µg/m³ | Local Exhaust Ventilation (LEV), e.g., chemical fume hood. | Lab coat, safety glasses, double nitrile gloves. |
| Level 3 | 1 - 10 µg/m³ | Contained systems (e.g., glove box, ventilated balance enclosure). | Disposable gown, safety goggles, double nitrile gloves, respiratory protection (e.g., N95 respirator). |
| Level 4 | < 1 µg/m³ | Fully isolated systems (e.g., isolators with closed-loop transfer). | Full protective suit, powered air-purifying respirator (PAPR), double nitrile gloves. |
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
